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  • Product: L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-
  • CAS: 126543-43-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- (NAc-2,2-DCVC)

Executive Summary L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- , commonly referred to as N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NAc-2,2-DCVC) , is a critical mercapturic acid metabolite of the ubiquitous environment...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- , commonly referred to as N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NAc-2,2-DCVC) , is a critical mercapturic acid metabolite of the ubiquitous environmental and industrial contaminant trichloroethylene (TCE)[1]. While the cytochrome P450 pathway dominates TCE metabolism at low exposures, the glutathione (GSH) conjugation pathway becomes toxicologically significant at higher exposures, yielding reactive intermediates responsible for TCE-induced nephrotoxicity and renal carcinogenicity[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, bioactivation mechanisms, and field-proven experimental protocols for studying NAc-2,2-DCVC. Understanding this compound is paramount for toxicologists and drug development professionals evaluating xenobiotic-induced renal injury.

Chemical Identity & Physicochemical Properties

NAc-2,2-DCVC is the N-acetylated derivative of S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC). In systemic circulation, it serves as a stable transport molecule. However, its targeted uptake and subsequent enzymatic processing in the kidney dictate its localized toxicity[3].

Table 1: Fundamental Properties of NAc-2,2-DCVC

PropertyValue / Description
IUPAC Name (2R)-2-acetamido-3-[(2,2-dichloroethenyl)sulfanyl]propanoic acid
Common Abbreviations NAc-2,2-DCVC, NAcDCVC
Molecular Formula C₇H₉Cl₂NO₃S
Molecular Weight 258.12 g/mol
Primary Target Organ Kidney (Renal Proximal Tubules)
Transport Mechanism Organic Anion Transporters (OATs)
Role in Toxicology Urinary biomarker of TCE exposure; pro-toxicant requiring deacetylation[4]

Toxicokinetics and the Bioactivation Cascade

The toxicity of NAc-2,2-DCVC is a textbook example of a "toxification by metabolism" cascade. The compound itself is not inherently reactive; its nephrotoxicity relies entirely on a highly specific sequence of transport and enzymatic cleavage events localized in the renal proximal tubules[5].

The Mechanistic Pathway
  • Systemic Transport & Uptake: NAc-2,2-DCVC synthesized in the liver is released into the blood. It is actively transported across the basolateral membrane of renal proximal tubule cells via Organic Anion Transporters (OATs)[6].

  • Deacetylation: Once intracellular, NAc-2,2-DCVC is deacetylated by Aminoacylase III (AAIII) back into 2,2-DCVC. This step is the critical bottleneck for toxicity; cell lines lacking AAIII will not exhibit NAc-2,2-DCVC toxicity[6].

  • β-Lyase Cleavage: The resulting 2,2-DCVC is a substrate for cysteine S-conjugate β-lyase , which cleaves the carbon-sulfur bond to generate a highly reactive thiolate/thioketene intermediate[7].

  • Macromolecular Alkylation: This unstable electrophile rapidly alkylates mitochondrial proteins and DNA, leading to mitochondrial dysfunction, ATP depletion, lipid peroxidation, and ultimately cellular necrosis or apoptosis[7].

TCE_Metabolism TCE Trichloroethylene (TCE) DCVG S-(2,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG Glutathione S-Transferase (Liver) DCVC S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) DCVG->DCVC GGT / Dipeptidases NAc_DCVC NAc-2,2-DCVC (Transport/Excretion Form) DCVC->NAc_DCVC N-acetyltransferase (NAT) BetaLyase Cysteine S-conjugate β-lyase DCVC->BetaLyase Substrate Binding Kidney Renal Proximal Tubule (OAT Uptake) NAc_DCVC->Kidney Systemic Circulation Deacetylation Aminoacylase III (AAIII) Deacetylation Kidney->Deacetylation Intracellular Entry Deacetylation->DCVC Removes Acetyl Group Reactive Reactive Thioketene (Electrophile) BetaLyase->Reactive C-S Bond Cleavage Toxicity Mitochondrial Dysfunction & Nephrotoxicity Reactive->Toxicity Covalent Alkylation

Figure 1: Bioactivation pathway of NAc-2,2-DCVC mediating TCE-induced nephrotoxicity.

Experimental Methodologies: Self-Validating Protocols

When designing assays to evaluate NAc-2,2-DCVC, researchers frequently make the error of using standard immortalized cell lines (like standard HEK293) that have lost native AAIII or OAT expression, leading to false-negative cytotoxicity data.

To ensure scientific integrity, the following protocol utilizes a self-validating system incorporating specific inhibitors to prove causality.

Protocol: Mechanistic Cytotoxicity Assay in Renal Proximal Tubule Cells

Objective: To quantify NAc-2,2-DCVC-induced cytotoxicity and validate the obligate role of OAT uptake and β-lyase activation.

Cell Model: Primary mouse proximal tubule (mPCT) cells or human HK-2 cells stably transfected to express human Aminoacylase III (AAIII)[6].

Reagents & Inhibitors:

  • NAc-2,2-DCVC: Test article (solubilized in DMSO, final concentration <0.1%).

  • Probenecid (1 mM): Competitive inhibitor of Organic Anion Transporters (OATs).

  • Aminooxyacetic acid (AOAA) (0.5 mM): Specific inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, including β-lyase[6].

  • MTT or CellTiter-Glo® Reagent: For viability readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed mPCT-AAIII cells in a 96-well tissue culture plate at a density of 1.5×104 cells/well in complete renal epithelial growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Pre-treatment (The Causality Controls):

    • Group A (Vehicle): Add fresh media with 0.1% DMSO.

    • Group B (OAT Blockade): Pre-treat with 1 mM Probenecid for 1 hour. Rationale: Proves toxicity requires active transport into the cell.

    • Group C (β-lyase Blockade): Pre-treat with 0.5 mM AOAA for 1 hour. Rationale: Proves toxicity requires downstream cleavage of the deacetylated metabolite.

  • Toxicant Exposure: Spike NAc-2,2-DCVC into the wells to achieve a final concentration gradient (e.g., 0, 50, 100, 250, 500 µM). Ensure the inhibitors (Probenecid/AOAA) remain in the media.

  • Incubation: Incubate the plates for 24 hours. NAc-2,2-DCVC toxicity is time-dependent due to the requirement for sequential enzymatic processing.

  • Viability Readout: Aspirate media and add CellTiter-Glo® reagent (or perform MTT assay). Quantify luminescence/absorbance.

  • Data Interpretation:

    • Cells treated with NAc-2,2-DCVC alone should show dose-dependent cell death.

    • Cells co-treated with AOAA should exhibit near-complete rescue of viability, confirming that β-lyase-mediated reactive thiol formation is the causal mechanism of death[6].

    • Cells co-treated with Probenecid should also show significant rescue, confirming OAT-mediated uptake[6].

Comparative Quantitative Data

TCE metabolism generates both 1,2-DCVC and 2,2-DCVC isomers. While NAc-1,2-DCVC is generally more abundant and slightly more potent, NAc-2,2-DCVC follows the exact same mechanistic principles. Table 2 summarizes comparative data derived from toxicokinetic studies.

Table 2: Comparative Parameters of TCE Mercapturic Acid Metabolites

ParameterNAc-1,2-DCVCNAc-2,2-DCVCBiological Significance
Urinary Excretion Ratio (Humans) ~50%~50%Humans excrete roughly equal proportions of both isomers following TCE inhalation[1].
Urinary Excretion Ratio (Rats) ~75-80%~20-25%Rodent models heavily favor the 1,2-isomer, highlighting species differences in xenobiotic metabolism[1].
AAIII Deacetylation Affinity HighModerateBoth are substrates for AAIII, but the 1,2-isomer is deacetylated more rapidly, contributing to its higher relative in vitro cytotoxicity[6].
β-lyase Activation RequiredRequiredAOAA completely rescues cells from the toxicity of both isomers[6].

Conclusion

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- (NAc-2,2-DCVC) is a vital node in the toxicological network of trichloroethylene. It perfectly illustrates the concept of localized bioactivation: a stable, circulating metabolite that is actively imported into a specific tissue (renal proximal tubules) and enzymatically unmasked (via AAIII and β-lyase) to unleash targeted destruction. For drug development professionals and toxicologists, utilizing proper cell models expressing these specific enzymes and validating pathways with targeted inhibitors (like AOAA and Probenecid) is non-negotiable for generating trustworthy, reproducible data.

References

  • PubChem - L-Cysteine,N-acetyl-S-(2,2-dichloroethenyl)- National Institutes of Health (NIH). URL:[Link]

  • Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2) ResearchGate. URL:[Link]

  • Toxicological Profile for Trichloroethylene - ATSDR Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Metabolism and Tissue Distribution of Orally Administered Trichloroethylene in Male and Female Rats National Center for Biotechnology Information (NCBI) / NIH. URL:[Link]

  • Identification of S-(1,2-Dichlorovinyl) Glutathione in the Blood of Human Volunteers Exposed to Trichloroethylene Defense Technical Information Center (DTIC). URL: [Link]

  • 生物学的許容値(2022)の提案理由 トリクロロエチレン Japan Society for Occupational Health (SANEI). URL:[Link]

Sources

Exploratory

The Role of Glutathione Conjugation in the Formation of "L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-": Mechanisms, Regioselectivity, and Toxicological Implications

Executive Summary Trichloroethylene (TCE) is a ubiquitous industrial solvent and environmental contaminant. Its complex biotransformation dictates its toxicological profile, which is split between a major cytochrome P450...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichloroethylene (TCE) is a ubiquitous industrial solvent and environmental contaminant. Its complex biotransformation dictates its toxicological profile, which is split between a major cytochrome P450 (CYP) oxidation pathway and a minor, yet toxicologically critical, glutathione (GSH) conjugation pathway[1]. The mercapturic acid pathway processes these GSH conjugates into terminal metabolites excreted in the urine.

Among these metabolites is L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- (frequently abbreviated as NA-2,2-DCVC or N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine). While historically overshadowed by its highly toxic structural isomer (the 1,2-dichlorovinyl conjugate), recent transcriptomic and metabolic profiling reveals that the 2,2-dichloroethenyl regioisomer is the predominant GSH-derived metabolite formed in human liver fractions[2][3]. This whitepaper provides an in-depth mechanistic analysis of the regioselective formation of this compound, its role as a detoxification sink, and the analytical methodologies required to profile it.

Mechanistic Causality: Regioselectivity and the C2 Attack

The bioactivation of TCE via the mercapturic acid pathway is initiated by cytosolic Glutathione S-Transferases (GSTs), primarily in the liver[1]. The nucleophilic attack of the GSH thiolate anion on the electrophilic TCE molecule can occur at two distinct carbon positions, leading to a critical divergence in toxicological outcomes[4].

  • C1 Conjugation : Attack at the C1 position yields S-(1,2-dichlorovinyl)glutathione (1,2-DCVG) as both cis and trans isomers.

  • C2 Conjugation : Attack at the C2 position yields S-(2,2-dichlorovinyl)glutathione (2,2-DCVG).

The Detoxification Shunt

The regiochemistry of this initial step is the primary determinant of downstream toxicity. When 1,2-DCVG is enzymatically processed by γ -glutamyltransferase (GGT) and dipeptidases (DP) in the renal brush border, it forms S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC)[5]. Because 1,2-DCVC possesses a proton on the α -carbon relative to the sulfur atom, it is highly susceptible to β -elimination catalyzed by renal cysteine S-conjugate β -lyase. This cleavage generates highly reactive thioketenes that alkylate DNA and proteins, driving nephrotoxicity[5].

Conversely, the C2-conjugated product, S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC), lacks this structural vulnerability. It is a remarkably poor substrate for β -lyase[3]. Because it resists bioactivation via β -elimination, 2,2-DCVC is instead efficiently shunted toward Phase II N-acetylation. The microsomal enzyme cysteine S-conjugate N-acetyltransferase (NAT) acetylates the amino group, safely converting it into the stable, water-soluble mercapturic acid L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- [6]. Therefore, the formation of this specific compound represents a vital detoxification and excretion route.

G TCE Trichloroethylene (TCE) GST Glutathione S-Transferase (GST) + GSH (C2 Attack) TCE->GST DCVG S-(2,2-dichlorovinyl)glutathione (2,2-DCVG) GST->DCVG Hepatic Phase II GGT γ-Glutamyltransferase (GGT) & Dipeptidase (DP) DCVG->GGT DCVC S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) GGT->DCVC Renal Brush Border NAT N-acetyltransferase (NAT) + Acetyl-CoA DCVC->NAT NADCVC L-Cysteine, N-acetyl-S- (2,2-dichloroethenyl)- NAT->NADCVC Detoxification

Metabolic pathway of TCE to L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- via GSH conjugation.

Species-Specific Metabolic Profiling

Human risk assessment for TCE exposure has historically relied on rodent models. However, recent advancements in transcriptomic and molecular toxicology reveal profound species differences in the regioselectivity of TCE conjugation[3][7].

In rat liver fractions, the formation of the highly toxic 1,2-DCVG isomers predominates, explaining the high incidence of TCE-induced nephrocarcinogenicity in murine models. In stark contrast, human liver cytosol exhibits a distinct preference for C2 conjugation. In human models, 2,2-DCVG is the major regioisomer formed—often at levels up to seven-fold higher than 1,2-DCVG[2]. This evolutionary divergence suggests that human metabolism is inherently skewed toward the detoxification pathway that terminates in L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-.

Quantitative Regioisomer Comparison
ParameterS-(1,2-trans-DCVG)S-(1,2-cis-DCVG)S-(2,2-DCVG)
Reaction Site C1 AttackC1 AttackC2 Attack
Rat Liver Formation ModerateHighestLowest
Human Liver Formation ModerateLowestHighest
β -lyase Reactivity High (Bioactivation)High (Bioactivation)Low (Detoxification)
Terminal Metabolite Reactive ThioketenesReactive ThioketenesL-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-

Data synthesized from comparative in vitro human and rat liver fraction incubations[3].

Experimental Workflow: In Vitro Profiling and LC-MS/MS Quantification

To accurately profile the formation of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-, researchers must employ highly specific methodologies. The following protocol is designed as a self-validating system to ensure the preservation of volatile substrates and the chromatographic resolution of structural isomers.

Phase 1: Subcellular Fractionation and Incubation
  • Causality Check : Human liver cytosol (HLC) is selected over microsomes because the GSTs responsible for TCE conjugation are predominantly cytosolic[1].

  • Preparation : Thaw HLC on ice and dilute to a final protein concentration of 2.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition : Add reduced glutathione (GSH) to a final concentration of 5 mM.

  • Substrate Introduction : Because TCE is highly volatile, incubations must be performed in sealed headspace vials. Inject TCE (dissolved in methanol, final solvent concentration <1%) through the septum to achieve a 2 mM final concentration.

  • Incubation : Incubate at 37°C for 60 minutes with gentle agitation.

Phase 2: Enzymatic Processing to the Mercapturic Acid
  • GGT/DP Digestion : To simulate renal processing, add recombinant human γ -glutamyltransferase and dipeptidase directly to the vial, incubating for an additional 30 minutes to yield 2,2-DCVC.

  • N-Acetylation : Introduce Acetyl-CoA (1 mM) and recombinant human NAT to drive the formation of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-.

Phase 3: Quenching and LC-MS/MS Quantification
  • Causality Check : Reactions are quenched with ice-cold acetonitrile containing 0.1% formic acid. The acidic environment serves a dual purpose: it precipitates proteins to halt enzymatic activity and stabilizes the thioether bond of the conjugate against auto-oxidation.

  • Spiking : Immediately spike the quenched mixture with an internal standard, L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- 13 C 3​ ,d 3​ (100 nM), to correct for matrix effects and electrospray ionization (ESI) suppression[8].

  • Centrifugation : Centrifuge at 14,000 × g for 15 minutes at 4°C. Extract the supernatant for analysis.

  • Chromatography : Inject 5 μ L onto a Pentafluorophenyl (PFP) column. Self-Validation Standard: PFP columns provide superior retention and isomeric separation of halogenated compounds compared to standard C18 columns. The system is validated only if the chromatographic resolution ( Rs​ ) between the 1,2- and 2,2- regioisomers is >1.5 .

  • Detection : Operate the triple quadrupole mass spectrometer in negative ESI multiple reaction monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the mercapturic acid.

Conclusion

The formation of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- represents a critical, species-specific detoxification mechanism in the metabolism of trichloroethylene. By favoring C2-glutathione conjugation, human hepatic systems bypass the highly mutagenic β -lyase bioactivation pathway that plagues rodent models[2][3]. Understanding and accurately quantifying this specific mercapturic acid is paramount for modern, biologically relevant human risk assessments and the development of predictive in vitro toxicological models.

References

  • [Capinha et al., 2022] Capinha, L., et al. "Transcriptomic-based evaluation of trichloroethylene glutathione and cysteine conjugates demonstrate phenotype-dependent stress responses in a panel of human in vitro models." Archives of Toxicology. Retrieved from[Link] 3.[Commandeur et al., 2021] Commandeur, J. N. M., et al. "Bioactivation of trichloroethylene to three regioisomeric glutathione conjugates by liver fractions and recombinant human glutathione transferases: Species differences and implications for human risk assessment." ResearchGate. Retrieved from[Link]

  • [Lash et al., 2000] Lash, L. H., et al. "Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells." Toxicological Sciences, 53(2), 458–466. Retrieved from[Link]

  • [Commandeur & Vermeulen, 1990] Commandeur, J. N., & Vermeulen, N. P. "Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat." Chemical Research in Toxicology, 3(3), 212-218. Retrieved from[Link]

  • [Lash et al., 2014] Lash, L. H., et al. "Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity." PMC. Retrieved from[Link]

  • [Irving et al., 2013] "Theoretical Study of the SNV Reaction of Trichloroethylene (TCE) and CH3S- as a Model for Glutathione Conjugation of TCE". Chemical Research in Toxicology. Retrieved from[Link]

Sources

Foundational

The Definitive Guide to N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-DCVC) as a Biomarker of Trichloroethylene Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Trichloroethylene (TCE), a ubiquitous environmental and occupational...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Trichloroethylene (TCE), a ubiquitous environmental and occupational contaminant, poses significant human health risks, including nephrotoxicity and carcinogenicity. The accurate assessment of TCE exposure is paramount for risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-DCVC), a key urinary metabolite of TCE, and its application as a specific and reliable biomarker of exposure. We delve into the intricate metabolic pathways of TCE, the analytical methodologies for NA-DCVC quantification, and its utility in human biomonitoring. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of TCE toxicology and biomarker discovery.

Introduction: The Imperative for a Reliable Trichloroethylene Biomarker

Trichloroethylene (TCE) is a volatile organic compound that has been extensively used as an industrial solvent for metal degreasing and as a chemical intermediate.[1] Its widespread use has led to significant environmental contamination of soil, groundwater, and air, resulting in human exposure through both occupational and environmental routes.[1] The International Agency for Research on Cancer (IARC) has classified TCE as a Group 1 carcinogen, carcinogenic to humans, based on sufficient evidence of its association with kidney cancer.

The toxicity of TCE is intricately linked to its metabolism.[2] Two major metabolic pathways are involved: cytochrome P450 (CYP)-mediated oxidation and glutathione (GSH) conjugation.[2] While the oxidative pathway is primarily associated with liver toxicity, the GSH conjugation pathway is of particular interest due to its role in TCE-induced nephrotoxicity.[2] This pathway leads to the formation of reactive intermediates that can damage renal cells.

Given the health risks associated with TCE exposure, accurate and reliable methods for assessing human exposure are crucial. Biological monitoring, the measurement of a chemical or its metabolites in biological matrices such as urine or blood, provides a more integrated measure of exposure than environmental monitoring alone. An ideal biomarker should be specific to the exposure, sensitive enough to detect low levels of exposure, and have a well-understood kinetic profile. N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-DCVC) has emerged as a promising biomarker that fulfills many of these criteria.

This guide will provide a detailed exploration of NA-DCVC, from its formation through TCE metabolism to its quantification in human urine and its application in assessing TCE exposure.

The Metabolic Journey: From Trichloroethylene to NA-DCVC

The biotransformation of TCE to its urinary metabolite, NA-DCVC, is a multi-step process that primarily occurs in the liver and kidneys. This pathway, known as the glutathione conjugation pathway, is a critical determinant of TCE-induced nephrotoxicity.

The initial step involves the conjugation of TCE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This reaction forms S-(1,2-dichlorovinyl)glutathione (DCVG). DCVG is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to yield S-(1,2-dichlorovinyl)-L-cysteine (DCVC).

DCVC is a key nephrotoxic intermediate. It can be bioactivated by the renal enzyme cysteine S-conjugate β-lyase to form a reactive thiol that can bind to cellular macromolecules, leading to cellular injury and death.

Alternatively, DCVC can undergo N-acetylation, a detoxification step, catalyzed by N-acetyltransferases to form N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-DCVC). NA-DCVC is a stable, water-soluble metabolite that is readily excreted in the urine.[2] The detection of NA-DCVC in urine is therefore a direct indicator of the metabolic flux through the glutathione conjugation pathway of TCE.[2]

It is important to note that two regioisomers of NA-DCVC can be formed: N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine.[3] The latter, NA-DCVC, is the focus of this guide as it is a significant urinary metabolite of TCE.[2]

Metabolic Pathway of Trichloroethylene to NA-DCVC

TCE_Metabolism TCE Trichloroethylene (TCE) GSTs Glutathione S-transferases (GSTs) DCVG S-(1,2-dichlorovinyl)glutathione (DCVG) TCE->DCVG GSH Conjugation GSH Glutathione (GSH) DCVC S-(1,2-dichlorovinyl)-L-cysteine (DCVC) DCVG->DCVC Metabolic Cleavage GGT_DP γ-Glutamyltransferase & Dipeptidases ReactiveThiol Reactive Thiol DCVC->ReactiveThiol Bioactivation NA_DCVC N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-DCVC) DCVC->NA_DCVC N-acetylation (Detoxification) BetaLyase Cysteine S-conjugate β-lyase Nephrotoxicity Nephrotoxicity ReactiveThiol->Nephrotoxicity NAT N-acetyltransferases Urine Urinary Excretion NA_DCVC->Urine

Caption: Metabolic pathway of Trichloroethylene to NA-DCVC.

Analytical Methodology for NA-DCVC Quantification in Urine

The accurate and sensitive quantification of NA-DCVC in urine is essential for its use as a biomarker. The method of choice for this analysis is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) due to its high selectivity and sensitivity. Gas chromatography-mass spectrometry (GC-MS) has also been used.[2][4]

Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analyte.

  • Collection: First morning void or spot urine samples are typically collected in sterile, polypropylene containers.[5][6] For occupational monitoring, end-of-shift samples are often preferred.[5]

  • Storage: Urine samples should be stored at -20°C or lower as soon as possible after collection to prevent degradation of the analyte.[1][5] For long-term storage, -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.

Analytical Standards

The availability of high-purity analytical standards is a prerequisite for accurate quantification.

  • NA-DCVC Standard: N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine analytical standard can be procured from commercial suppliers such as LGC Standards and Cambridge Isotope Laboratories.[7][8]

  • Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine-(cysteine-¹³C₃, ¹⁵N; acetyl-D₃), is highly recommended for accurate quantification by isotope-dilution mass spectrometry.[8] This corrects for matrix effects and variations in sample preparation and instrument response.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to clean up and concentrate the analyte from the complex urine matrix prior to HPLC-MS/MS analysis.[9][10]

Step-by-Step SPE Protocol:

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at approximately 2000 x g for 10 minutes to pellet any precipitate.

  • Spike with Internal Standard: To a 1 mL aliquot of the urine supernatant, add a known amount of the isotopically labeled internal standard solution.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by washing sequentially with 3 mL of methanol and 3 mL of deionized water.

  • Load Sample: Load the urine sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 3 mL of a solution of 40% methanol in water to remove interfering substances.[9]

  • Elute Analyte: Elute the NA-DCVC and the internal standard from the cartridge with 2 mL of acetone.[9]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

HPLC-MS/MS Analysis

The following provides a representative HPLC-MS/MS method for the analysis of NA-DCVC. Method parameters may require optimization based on the specific instrumentation used.

Table 1: HPLC-MS/MS Parameters for NA-DCVC Analysis

ParameterSetting
HPLC System
ColumnC18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MS/MS ModeMultiple Reaction Monitoring (MRM)
MRM Transition (NA-DCVC)To be determined empirically; precursor ion [M-H]⁻ m/z 256.0
MRM Transition (Internal Standard)To be determined empirically based on the specific labeled standard used
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Note: The specific MRM transitions and collision energies should be optimized by infusing the analytical standards into the mass spectrometer.

Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample Collection & Storage Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC Separation (C18 Column) Evap->HPLC MSMS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MSMS Quant Quantification using Calibration Curve MSMS->Quant Report Reporting of NA-DCVC Concentration Quant->Report

Caption: Analytical workflow for NA-DCVC in urine.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the reliability and reproducibility of the analytical data.[11][12]

  • Calibration Curve: A calibration curve should be prepared daily by spiking blank urine with known concentrations of the NA-DCVC analytical standard and a constant concentration of the internal standard.[13] The curve should cover the expected range of concentrations in the study samples and have a correlation coefficient (r²) of ≥ 0.99.[9]

  • Quality Control Samples: Low, medium, and high concentration QC samples should be prepared from a separate stock solution of the analytical standard and analyzed with each batch of samples.[13] The measured concentrations of the QC samples should be within ±15% of their nominal values.

  • Blanks: A method blank (a blank urine sample carried through the entire analytical procedure) should be included in each batch to check for contamination.[14]

  • Recovery: The extraction recovery can be assessed by comparing the peak area of the analyte in a pre-spiked blank urine sample to that of a post-spiked blank urine extract. The use of an isotopically labeled internal standard corrects for recovery losses.[15]

  • Matrix Effects: Matrix effects can be evaluated by comparing the peak area of the analyte in a post-spiked blank urine extract to that of a pure standard solution. The internal standard helps to compensate for matrix effects.

Human Biomonitoring Data

Several studies have measured the urinary concentrations of NA-DCVC in workers occupationally exposed to TCE. These studies demonstrate a clear relationship between the intensity of TCE exposure and the urinary levels of this biomarker.

Table 2: Urinary Concentrations of NA-DCVC in TCE-Exposed Workers

Study PopulationTCE Exposure LevelUrinary NA-DCVC Concentration (µg/L)Reference
Clock Manufacturing Workers27.83 ± 6.02 ppm (TWA)Not directly measured, but urinary TCA was 14.84 ± 1.62 mg/L[16]
Workers exposed to 1,1,2-TrichloroetheneNot specified2.8-3.8 µmol/L (approx. 723-981 µg/L)[2]
Dry Cleaning Workers (Tetrachloroethene exposure)50 ± 4 ppm (TWA)N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine detected[4]

TWA: Time-Weighted Average. Note: Data on NA-DCVC specifically is limited in some publicly available literature, with some studies focusing on related metabolites like Trichloroacetic acid (TCA) or metabolites of similar compounds like tetrachloroethene.

Conclusion and Future Perspectives

N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine has proven to be a valuable biomarker for assessing human exposure to trichloroethylene. Its specificity to the glutathione conjugation pathway of TCE metabolism provides a direct link to the toxicologically relevant metabolic route associated with nephrotoxicity. The development of sensitive and specific analytical methods, such as HPLC-MS/MS, has enabled the accurate quantification of NA-DCVC in urine, even at low exposure levels.

Future research should focus on further elucidating the quantitative relationship between TCE exposure and urinary NA-DCVC excretion in larger and more diverse populations. This will help in establishing biological exposure indices (BEIs) for NA-DCVC, which can be used to set occupational exposure limits and guide public health interventions. Additionally, investigating the interplay between genetic polymorphisms in metabolic enzymes (e.g., GSTs and NATs) and the levels of NA-DCVC could provide insights into individual susceptibility to TCE-induced toxicity.

References

  • Birner, G., Henschler, D., & Dekant, W. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans: implications for the risk of trichloroethene exposure. Environmental Health Perspectives, 99, 281–284. [Link]

  • Chang, C. C., Hsieh, H. M., & Chen, H. L. (2014). Occupational Health Risks Among Trichloroethylene-Exposed Workers in a Clock Manufacturing Factory. International Journal of Environmental Research and Public Health, 11(8), 8449–8460. [Link]

  • B'Hymer, C., & Cheever, K. L. (2004). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. Journal of Chromatography B, 802(2), 347-353. [Link]

  • Andra, S. S., et al. (2022). Harmonized Quality Assurance/Quality Control Provisions for Nontargeted Measurement of Urinary Pesticide Biomarkers in the HBM4EU Multisite SPECIMEn Study. Analytical Chemistry, 94(22), 7855-7866. [Link]

  • Genzen, J. R. (2017). LC-MS/MS Quality Assurance in Production. Clinical Laboratory News. [Link]

  • Li, Y., et al. (2022). LC–MS-Based Urine Metabolomics Analysis for the Diagnosis and Monitoring of Medulloblastoma. Metabolites, 12(7), 665. [Link]

  • Grant, R. P. (2018). Quality Assurance for LC-MS/MS Measurement Systems. In: Mass Spectrometry for the Clinical Laboratory. [Link]

  • Liu, X., & Wei, J. (2025). Quality control of urine proteome based on liquid chromatography-mass spectrometry. Basic & Clinical Medicine, 45(8), 992-998. [Link]

  • Lee, S., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2821. [Link]

  • Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 626-634. [Link]

  • Vamvakas, S., et al. (1993). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: Two Novel Metabolites of Tetrachloroethene in Humans After Occupational Exposure. Archives of Toxicology, 67(4), 241-246. [Link]

  • Institut national de santé publique du Québec. (2021). Procedure for Collecting and Sending Urine Samples. [Link]

  • Labpedia.net. (2025). Urine 24-hours Collection, and Preservatives. [Link]

  • Alwis, K. U., et al. (1998). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of Analytical Toxicology, 22(2), 96-102. [Link]

  • LifeLabs. (2016). Specimen Collection & Handling Instructions COLLECTION OF URINE FOR CULTURE. [Link]

  • Lin, C. H., et al. (2012). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(2), 93-98. [Link]

  • Andreoli, R., et al. (2000). Determination of Mercapturic Acids in Urine by Solid-Phase Extraction Followed by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. The Analyst, 125(4), 715-718. [Link]

  • Commandeur, J. N., et al. (1990). Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Chemical Research in Toxicology, 3(3), 212-218. [Link]

  • Lash, L. H., et al. (2010). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Toxicology and Applied Pharmacology, 244(2), 225-233. [Link]

  • Chesapeake Bay Program. (n.d.). CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. [Link]

Sources

Exploratory

Toxicological Profile of N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: Mechanisms of Bioactivation and Nephrotoxicity

Executive Summary N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine, commonly referred to as N-Ac-2,2-DCVC, is a critical mercapturic acid metabolite derived from the biotransformation of trichloroethylene (TCE). While histori...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine, commonly referred to as N-Ac-2,2-DCVC, is a critical mercapturic acid metabolite derived from the biotransformation of trichloroethylene (TCE). While historically viewed merely as an end-product of detoxification, advanced toxicological profiling reveals that N-Ac-2,2-DCVC is a pivotal node in a highly dynamic bioactivation network. For researchers and drug development professionals evaluating halogenated alkenes, understanding the dual mechanisms of N-Ac-2,2-DCVC-induced nephrotoxicity is essential for predicting off-target renal liabilities.

Metabolic Origins: The Glutathione Conjugation Pathway

The metabolism of TCE is predominantly driven by cytochrome P450 oxidation; however, a minor but toxicologically dominant pathway involves glutathione (GSH) conjugation[1]. In the liver, TCE is conjugated to form S-(2,2-dichlorovinyl)glutathione (2,2-DCVG). This intermediate is exported to the kidney, where it is sequentially cleaved by γ -glutamyltransferase and dipeptidases to yield S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC)[1].

To facilitate excretion, 2,2-DCVC is acetylated by N-acetyltransferase to form the mercapturic acid N-Ac-2,2-DCVC , which is subsequently eliminated in the urine[2].

Dual Mechanisms of Bioactivation

As a Senior Application Scientist, I emphasize that evaluating the toxicity of N-Ac-2,2-DCVC requires mapping its biotransformation pathways. Its nephrotoxicity is driven by two distinct, parallel mechanisms:

Pathway A: The Deacetylation & β -Lyase Axis

N-Ac-2,2-DCVC is not entirely stable in the renal proximal tubules; it can be deacetylated back to 2,2-DCVC by cytosolic acylases. The resulting cysteine conjugate serves as a high-affinity substrate for renal cysteine conjugate β -lyase. Cleavage by β -lyase generates pyruvate, ammonia, and highly reactive [1]. These electrophilic intermediates covalently bind to cellular macromolecules, initiating lipid peroxidation, mitochondrial dysfunction, and ultimately, renal tubular necrosis.

Pathway B: The CYP3A-Mediated Sulfoxidation Axis

Alternatively, N-Ac-2,2-DCVC undergoes direct oxidation to its corresponding sulfoxide (N-Ac-2,2-DCVC-SO)[1]. This reaction is catalyzed almost exclusively by enzymes in the liver[3]. The resulting sulfoxide acts as a direct-acting electrophile (a Michael acceptor) that exhibits significantly higher cytotoxicity than the parent mercapturic acid at equimolar doses[4].

Bioactivation TCE Trichloroethylene (TCE) DCVG 2,2-DCVG TCE->DCVG GST DCVC 2,2-DCVC DCVG->DCVC GGT / Dipeptidase NAcDCVC N-Ac-2,2-DCVC (Mercapturic Acid) DCVC->NAcDCVC N-Acetyltransferase Ketene Chlorothioketene DCVC->Ketene beta-lyase NAcDCVC->DCVC Deacetylase Sulfoxide N-Ac-2,2-DCVC Sulfoxide NAcDCVC->Sulfoxide CYP3A Tox Nephrotoxicity Sulfoxide->Tox Ketene->Tox

Metabolic bioactivation of TCE to N-Ac-2,2-DCVC and its dual nephrotoxic pathways.

Comparative Kinetic Data: Sulfoxidation Rates

The structural isomerism of the dichlorovinyl group profoundly impacts the kinetics of CYP3A-mediated sulfoxidation. In vitro assays utilizing liver microsomes from untreated male rats demonstrate that the 2,2-isomer (N-Ac-2,2-DCVC) is oxidized at a significantly higher rate than the 1,2-isomer (N-Ac-1,2-DCVC)[1]. This rapid conversion rate directly correlates with its pronounced cytotoxic profile.

SubstrateConcentration (mM)Uninhibited Sulfoxidation Rate (nmol/min·mg)
N-Ac-1,2-DCVC 0.250.088 ± 0.014
N-Ac-1,2-DCVC 0.750.399 ± 0.026
N-Ac-1,2-DCVC 1.500.648 ± 0.007
N-Ac-2,2-DCVC 0.250.329 ± 0.028
N-Ac-2,2-DCVC 0.750.816 ± 0.216
N-Ac-2,2-DCVC 1.501.280 ± 0.086

Data summarizes the formation rates of sulfoxides in liver microsomes of untreated male rats[1].

Validated Experimental Protocols

To rigorously differentiate between the β -lyase-dependent pathway and the direct-acting sulfoxide pathway, we employ self-validating in vitro systems. The following protocols outline the methodologies for assessing these distinct bioactivation routes.

Protocol 1: Assessment of β -Lyase-Dependent Cytotoxicity

This assay utilizes (aminooxy)acetic acid (AOAA), a well-characterized inhibitor of pyridoxal phosphate-dependent enzymes, to isolate the β -lyase mechanism[3].

  • Cell Isolation: Isolate rat renal epithelial cells and culture in standard media.

  • Pre-incubation: Treat the experimental group with 100 µM AOAA for 30 minutes prior to dosing to fully inhibit β -lyase activity. Leave the control group untreated.

  • Dosing: Expose cells to equimolar concentrations (e.g., 500 µM) of either N-Ac-2,2-DCVC or N-Ac-2,2-DCVC-SO for 24 hours.

  • Viability Assay: Quantify cytotoxicity using a standard Lactate Dehydrogenase (LDH) release assay.

  • Data Interpretation: Cytotoxicity of N-Ac-2,2-DCVC will be significantly attenuated by AOAA, confirming its reliance on β -lyase cleavage[4]. Conversely, the cytotoxicity of N-Ac-2,2-DCVC-SO will remain unaffected, validating its role as a direct-acting electrophile[3].

Protocol Cells Rat Renal Epithelial Cells Inhibit + AOAA (beta-lyase inhibitor) Cells->Inhibit Dose Dose N-Ac-2,2-DCVC vs. Sulfoxide Inhibit->Dose Read LDH Release Assay Dose->Read Result1 Toxicity Blocked (Mercapturic Acid) Read->Result1 Result2 Toxicity Persists (Sulfoxide) Read->Result2

Experimental workflow validating the direct electrophilic nature of the sulfoxide metabolite.

Protocol 2: In Vitro Sulfoxidation Kinetics

This protocol validates the specific involvement of CYP3A in the generation of the toxic sulfoxide metabolite[3].

  • Microsome Preparation: Prepare liver microsomes from male rats pretreated with dexamethasone (a classic CYP3A inducer) to maximize the signal-to-noise ratio of the assay.

  • Reaction Mixture: Combine 1.0 mg/mL microsomal protein, 3.0 mM MgCl₂, and varying concentrations of N-Ac-2,2-DCVC (0.25 - 1.5 mM) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Inhibition Control: In a parallel set of tubes, pre-incubate the mixture with 50 µM troleandomycin, a mechanism-based chemical inhibitor of CYP3A[3].

  • Initiation: Start the reaction by adding 1.0 mM NADPH. Incubate at 37°C for 15 minutes.

  • Termination & Analysis: Terminate the reaction with ice-cold acetonitrile. Centrifuge to precipitate proteins, and analyze the supernatant via HPLC-UV to quantify the formation of N-Ac-2,2-DCVC-SO. The drastic reduction of sulfoxidation rates in the troleandomycin group confirms CYP3A dependency[3].

Conclusion

The toxicological profile of N-Ac-2,2-DCVC exemplifies the complexity of xenobiotic metabolism. Its capacity to induce nephrotoxicity is bifurcated into a deacetylation/ β -lyase pathway and a direct CYP3A-mediated sulfoxidation pathway. For drug development professionals and toxicologists, understanding these dual mechanisms is critical for designing safer halogenated therapeutics and accurately modeling renal toxicity.

References

  • Title: Sulfoxidation of Mercapturic Acids Derived from Tri- and Tetrachloroethene by Cytochromes P450 3A: A Bioactivation Reaction in Addition to Deacetylation and Cysteine Conjugate β-Lyase Mediated Cleavage. Source: Chemical Research in Toxicology (ACS Publications). URL: [Link]

  • Title: Enzymatic transformation of mercapturic acids derived from halogenated alkenes to reactive and mutagenic intermediates. Source: Archives of Toxicology (PubMed). URL: [Link]

  • Title: Metabolism of the nephrotoxin dichloroacetylene by glutathione conjugation. Source: Chemical Research in Toxicology (PubMed). URL: [Link]

Sources

Protocols & Analytical Methods

Method

"N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine" synthesis protocol

Application Note: Synthesis and Isolation Protocol for N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-2,2-DCVC) Introduction & Biological Significance Trichloroethylene (TCE) is a widespread industrial solvent and environ...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-2,2-DCVC)

Introduction & Biological Significance

Trichloroethylene (TCE) is a widespread industrial solvent and environmental contaminant known for its nephrotoxic and carcinogenic potential[1]. The toxicity of TCE is heavily mediated through the glutathione (GSH) conjugation pathway[1]. Following hepatic conjugation to form S-(dichlorovinyl)glutathione (DCVG), the metabolite is processed in the kidneys into S-(dichlorovinyl)-L-cysteine (DCVC)[2].

DCVC is a critical branch-point metabolite. It can be bioactivated by renal β-lyase into highly reactive, cytotoxic thioketenes, or it can undergo N-acetylation by N-acetyltransferase to form the mercapturic acid N-acetyl-S-(dichlorovinyl)-L-cysteine (NA-DCVC) , which is excreted in the urine[3]. Synthesizing the pure 2,2-dichlorovinyl regioisomer (NA-2,2-DCVC) is essential for toxicological biomonitoring, analytical standard generation, and evaluating the regioselective mechanisms of TCE-induced cellular stress[4].

TCE_Metabolism TCE Trichloroethylene (TCE) DCVG S-(2,2-Dichlorovinyl) glutathione TCE->DCVG GST (Liver) DCVC S-(2,2-Dichlorovinyl) -L-cysteine DCVG->DCVC GGT & Dipeptidases (Kidney) NADCVC N-Acetyl-S-(2,2-dichlorovinyl) -L-cysteine DCVC->NADCVC N-Acetyltransferase NADCVC->DCVC Aminoacylase

Fig 1. Mercapturic acid pathway of TCE metabolism highlighting NA-2,2-DCVC formation.

Chemical Synthesis Rationale

The synthesis of NA-2,2-DCVC utilizes a nucleophilic addition-elimination mechanism between N-acetyl-L-cysteine (NAC) and trichloroethylene (TCE)[4]. To achieve high yield and strict regioselectivity, the reaction environment must be carefully controlled:

  • Base Selection (DBN): 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is utilized as a strong, sterically hindered, non-nucleophilic base. Exactly 2.2 equivalents are required: one equivalent deprotonates the carboxylic acid, and the second deprotonates the thiol group to generate a highly reactive thiolate nucleophile. The slight excess accounts for ambient moisture.

  • Solvent Dynamics (DMSO): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It strongly solvates the protonated DBN counterion but leaves the thiolate anion relatively unsolvated. This "naked" thiolate exhibits drastically enhanced nucleophilicity, accelerating the reaction at room temperature.

  • Regioselectivity: The thiolate selectively attacks the less sterically hindered carbon of TCE (the CH carbon). Subsequent elimination of a chloride ion from the adjacent CCl₂ group yields the 2,2-dichlorovinyl thioether linkage (-S-CH=CCl₂) exclusively[4].

Quantitative Data & Reagents

The following table summarizes the stoichiometric requirements for a standard 20.0 mmol scale synthesis[4].

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
N-Acetyl-L-cysteine (NAC) 163.191.03.26 g (20.0 mmol)Substrate / Thiol source
Trichloroethylene (TCE) 131.391.11.97 mL (22.0 mmol)Electrophile
DBN 124.182.25.50 mL (44.0 mmol)Non-nucleophilic base
DMSO 78.13Solvent40.0 mLPolar aprotic solvent
Distilled Water 18.02Quench25.0 mLReaction quenching agent

Experimental Protocol

Synthesis_Workflow Step1 1. Solvation Dissolve NAC in DMSO (40 mL) Step2 2. Deprotonation Add DBN (2.2 eq) to form thiolate Step1->Step2 Step3 3. Addition-Elimination Add TCE (1.1 eq), Stir 3h at RT Step2->Step3 Step4 4. Quenching Dilute with H2O (25 mL) Step3->Step4 Step5 5. Acidification Adjust to pH 2 with HCl Step4->Step5 Step6 6. Extraction & Purification Extract with EtOAc, Dry, Purify Step5->Step6

Fig 2. Step-by-step synthetic workflow for the preparation of NA-2,2-DCVC.

Step-by-Step Methodology
  • Solvation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.26 g (20.0 mmol) of N-acetyl-L-cysteine in 40 mL of anhydrous DMSO. Maintain the system under an inert atmosphere (Nitrogen or Argon) to prevent premature thiol oxidation.

  • Deprotonation: Slowly add 5.50 mL (44.0 mmol) of DBN dropwise via syringe. Caution: The deprotonation is exothermic. Allow the mixture to stir for 10 minutes to ensure complete formation of the dianion.

  • Nucleophilic Addition: Inject 1.97 mL (22.0 mmol) of trichloroethylene (TCE) into the reaction mixture. Stir the solution continuously for 3 hours at room temperature (20–25 °C)[4].

  • Quenching: Terminate the reaction by slowly diluting the mixture with 25 mL of distilled water. At this stage, the product exists as a highly soluble carboxylate salt.

  • Acidification (Critical Causality Step): Transfer the quenched mixture to an ice bath. Slowly add 2M HCl dropwise until the aqueous solution reaches pH ~2. Rationale: Acidification is mandatory to protonate the carboxylate back into the free carboxylic acid, allowing it to partition into the organic phase during extraction.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Combine the organic layers and wash extensively with brine (5 × 50 mL) to remove residual DMSO and DBN-hydrochloride salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude NA-2,2-DCVC.

  • Purification: Purify the crude product via preparative reverse-phase HPLC or recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to achieve >98% purity.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following analytical benchmarks:

  • TLC Monitoring: Monitor the reaction progress using silica gel TLC plates (Eluent: DCM/MeOH/AcOH 90:9:1). The product will be UV-active (due to the vinyl sulfide chromophore) and will stain positively with iodine or KMnO₄.

  • HPLC-UV: Analyze the purified compound using a C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% TFA). NA-2,2-DCVC exhibits a strong absorption band at ~230 nm.

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Vinyl Proton: Look for a distinct singlet at ~6.8 - 7.0 ppm , confirming the 2,2-dichlorovinyl (-CH=CCl₂) structure. (Note: The 1,2-isomer would present different coupling or chemical shifts).

    • Cysteine Backbone: The α-proton will appear as a multiplet (~4.4 ppm), and the diastereotopic β-protons (-CH₂-S-) will appear as two distinct doublets of doublets (~3.0 - 3.4 ppm).

    • Acetyl Group: A sharp singlet at ~1.8 - 2.0 ppm confirms the intact N-acetyl moiety.

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of 2,2-DCV-NAC

Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Human Biomonitoring. Introduction & Toxicological Causality Trichloroethylene (TCE) is a ubiquitous environmental pollutant a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Toxicologists in Drug Development and Human Biomonitoring.

Introduction & Toxicological Causality

Trichloroethylene (TCE) is a ubiquitous environmental pollutant and industrial solvent. While its metabolism occurs via multiple pathways, the glutathione (GSH) conjugation pathway is the primary driver of its nephrotoxicity and nephrocarcinogenicity. In the liver, TCE is conjugated with GSH to form three distinct regioisomers: S-(1,2-trans-dichlorovinyl)glutathione, S-(1,2-cis-dichlorovinyl)glutathione, and S-(2,2-dichlorovinyl)glutathione (2,2-DCVG)[1].

Historically, toxicological risk assessments relied heavily on rodent models, which predominantly generate the highly reactive 1,2-cis and 1,2-trans isomers. These 1,2-isomers undergo β-lyase-mediated bioactivation in the kidneys to form toxic, DNA-alkylating thioketenes[2]. However, recent advances in human in vitro models reveal a critical species difference: human hepatic glutathione S-transferases (specifically GSTA1-1 and GSTA2-2) preferentially catalyze the formation of the 2,2-DCVG regioisomer[2][3].

Upon renal processing, 2,2-DCVG is cleaved to its cysteine conjugate (2,2-DCVC) and subsequently N-acetylated to form N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCV-NAC) [4]. Because the 2,2-DCV regioisomers exhibit significantly lower β-lyase activation and weaker alkylating potential compared to their 1,2-counterparts, relying on total TCE mercapturic acids overestimates human nephrotoxic risk[3]. Therefore, the precise, isomer-specific quantification of 2,2-DCV-NAC in human urine is a mandatory self-validating biomarker system for accurate human exposure monitoring.

MetabolicPathway TCE Trichloroethylene (TCE) GST Human GSTA1-1 / GSTA2-2 (Hepatic Conjugation) TCE->GST GSH Glutathione (GSH) GSH->GST DCVG 2,2-DCVG S-(2,2-dichlorovinyl)glutathione GST->DCVG GGT γ-Glutamyltransferase & Dipeptidases (Renal Processing) DCVG->GGT DCVC 2,2-DCVC S-(2,2-dichlorovinyl)-L-cysteine GGT->DCVC NAT N-Acetyltransferase (NAT) DCVC->NAT DCVNAC 2,2-DCV-NAC (Urinary Biomarker) NAT->DCVNAC

Figure 1: Human-specific GSH conjugation pathway of TCE leading to the 2,2-DCV-NAC biomarker.

Analytical Strategy & Workflow

The primary analytical challenge in quantifying 2,2-DCV-NAC is achieving baseline chromatographic separation from the isobaric 1,2-cis and 1,2-trans regioisomers, which share identical molecular weights and similar MS/MS fragmentation patterns. This protocol utilizes a sub-2 µm reversed-phase UPLC methodology coupled with negative-mode Electrospray Ionization (ESI-) tandem mass spectrometry[5].

AnalyticalWorkflow Urine Urine Sample + Internal Standard SPE Mixed-Mode SPE (Matrix Cleanup) Urine->SPE LC UPLC Separation (Sub-2 µm C18) SPE->LC MS ESI-MS/MS (Negative MRM) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow for urinary 2,2-DCV-NAC quantification.

Experimental Protocols

Sample Preparation (Solid Phase Extraction)

Causality: Human urine contains high concentrations of salts and endogenous organic acids that cause severe ion suppression in ESI-. A Mixed-Mode Anion Exchange (MAX) SPE cartridge is utilized because it selectively retains the carboxylic acid moiety (pKa ~3.2) of the N-acetylcysteine group, allowing neutral and basic interferences to be washed away before targeted elution.

  • Spiking: Aliquot 500 µL of human urine into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., 13C5​,15N -DCV-NAC at 100 ng/mL).

  • Equilibration: Condition a MAX SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading: Dilute the spiked urine sample 1:1 with 2% aqueous ammonium hydroxide (NH₄OH) to ensure complete deprotonation of the analyte, then load onto the cartridge.

  • Washing: Wash the sorbent with 1 mL of 5% NH₄OH in water, followed by 1 mL of Methanol to remove unbound matrix components.

  • Elution: Elute the targeted mercapturic acids using 1 mL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Liquid Chromatography (UPLC) Conditions

Causality: The subtle structural differences between the geminal (2,2-) and vicinal (1,2-) dichlorovinyl groups require high theoretical plate counts for resolution. 2,2-DCV-NAC typically exhibits the longest retention time among the regioisomers due to the steric bulk and hydrophobicity of the gem-dichlorovinyl group interacting with the C18 alkyl chains[3].

  • Column: High-strength silica C18 column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 40% B

    • 5.0 - 6.0 min: Linear ramp to 95% B (Column Wash)

    • 6.0 - 8.0 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI-MS/MS) Conditions

Causality: Negative electrospray ionization (ESI-) is selected because the N-acetylcysteine carboxylic acid group readily deprotonates, yielding an abundant [M−H]− precursor ion. The natural isotopic distribution of chlorine ( 35Cl and 37Cl ) yields a characteristic isotopic cluster at m/z 256 and 258. Collision-induced dissociation (CID) drives the cleavage of the thioether bond, yielding a dominant, stable product ion at m/z 128[6].

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation & Method Validation

To ensure the trustworthiness of the analytical run, the method must adhere to strict validation parameters. The quantitative data below summarizes the optimized MRM transitions and expected validation criteria for a self-validating assay.

Table 1: MRM Transitions for 2,2-DCV-NAC
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2,2-DCV-NAC (Quantifier) 256.0128.018Primary Quantification
2,2-DCV-NAC (Qualifier) 258.0128.018Isotopic Confirmation
13C5​,15N -DCV-NAC 262.0133.018Internal Standard (IS)
Table 2: Method Validation Summary
Validation ParameterExpected Value / RangeAcceptance Criteria (FDA/ICH)
Limit of Quantitation (LOQ) 0.5 ng/mLSignal-to-Noise (S/N) ≥ 10
Linear Dynamic Range 0.5 – 500 ng/mL R2 ≥ 0.995
Intra-day Precision (CV%) 3.2% – 6.5%≤ 15% (≤ 20% at LOQ)
Inter-day Precision (CV%) 4.8% – 8.1%≤ 15% (≤ 20% at LOQ)
Mean Accuracy 94% – 106%85% – 115% of nominal
Matrix Effect (Recovery) 88% – 95%Consistent across 6 distinct lots

References

  • Title: Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Source: Chemical Research in Toxicology (1990) URL: [Link]

  • Title: “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Source: Chemical Research in Toxicology (2022) URL: [Link]

  • Title: Bioactivation of trichloroethylene to three regioisomeric glutathione conjugates by liver fractions and recombinant human glutathione transferases: Species differences and implications for human risk assessment. Source: Toxicology (2021) URL: [Link]

  • Title: An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants. Source: Journal of Chromatography B (2019) URL: [Link]

Sources

Method

Application Note: Synthesis and Purification of Stable Isotope-Labeled 2,2-DCVMA for VOC Biomonitoring

Introduction and Clinical Relevance Volatile organic compounds (VOCs) such as 1,1-dichloroethene (vinylidene chloride) are ubiquitous industrial pollutants and known health hazards. In clinical and environmental toxicolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Relevance

Volatile organic compounds (VOCs) such as 1,1-dichloroethene (vinylidene chloride) are ubiquitous industrial pollutants and known health hazards. In clinical and environmental toxicology, biomonitoring of VOC exposure relies on the quantification of urinary mercapturic acids via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The specific terminal biomarker for 1,1-dichloroethene is N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine (commonly abbreviated as 2,2-DCVMA, CAS: 126543-43-9) .

To ensure quantitative accuracy and correct for matrix effects or ion suppression during LC-MS/MS, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. This application note details a robust, self-validating synthetic protocol to produce multi-labeled 2,2-DCVMA (e.g., 13C3​,15N,d3​ ) achieving >98% isotopic and chemical purity .

Mechanistic Pathway and Synthetic Logic

In Vivo Metabolism vs. In Vitro Synthesis

In biological systems, 1,1-dichloroethene undergoes CYP2E1-mediated epoxidation, followed by glutathione (GSH) conjugation. Subsequent enzymatic cleavage by dipeptidases yields S-(2,2-dichlorovinyl)-L-cysteine, which is finally N-acetylated to form 2,2-DCVMA.

G1 VDC 1,1-Dichloroethene (VDC) Epoxide VDC Epoxide (Reactive) VDC->Epoxide CYP2E1 GS_Conj S-(2,2-Dichlorovinyl) glutathione Epoxide->GS_Conj GST / GSH Cys_Conj S-(2,2-Dichlorovinyl)- L-cysteine GS_Conj->Cys_Conj Dipeptidases Mercapturate 2,2-DCVMA (Biomarker) Cys_Conj->Mercapturate NAT2 / Acetyl-CoA

Figure 1: In vivo metabolic pathway of 1,1-dichloroethene to 2,2-DCVMA.

To replicate this target synthetically with isotopic labels, we bypass the unstable epoxide intermediate. Instead, we utilize a bottom-up approach via nucleophilic vinylic substitution ( SN​V ) . By reacting labeled L-cysteine with 1-bromo-2,2-dichloroethene, the highly nucleophilic thiolate selectively displaces the bromide ion (a superior leaving group compared to chloride), establishing the critical thioether linkage. Subsequent N-acetylation with deuterated acetic anhydride locks the molecule into its final mercapturic acid form.

G2 L_Cys L-Cysteine (13C3, 15N) Alkylation Alkylation (1-Bromo-2,2-dichloroethene) L_Cys->Alkylation Intermediate Labeled S-(2,2-Dichlorovinyl)- L-cysteine Alkylation->Intermediate Acetylation N-Acetylation (Acetic Anhydride-d6) Intermediate->Acetylation Crude Crude Labeled 2,2-DCVMA Acetylation->Crude Purification Prep-HPLC Purification Crude->Purification Pure Pure Labeled 2,2-DCVMA (>98% Purity) Purification->Pure

Figure 2: Step-by-step synthetic workflow for isotope-labeled 2,2-DCVMA.

Experimental Protocols

Step 1: Thioether Linkage via Nucleophilic Vinylic Substitution

Causality & Logic: The pKa of the thiol group in L-cysteine is approximately 8.3. By driving the pH to 10.5, we ensure complete deprotonation to the highly reactive thiolate anion. To make this a self-validating system , we utilize Ellman’s Reagent (DTNB) as an In-Process Quality Control (IPQC). DTNB reacts with free thiols to produce a quantifiable yellow color (412 nm). The reaction is deemed complete only when the Ellman's test returns negative, proving total consumption of the labeled L-cysteine.

Procedure:

  • Preparation: Dissolve 10.0 mmol of L-Cysteine-( 13C3​,15N ) in 20 mL of strictly degassed, deionized water. Note: Degassing prevents oxidative dimerization into cystine.

  • Activation: Under an argon atmosphere, add 2.5 M NaOH dropwise until the solution stabilizes at pH 10.5.

  • Alkylation: Dissolve 12.0 mmol of 1-bromo-2,2-dichloroethene in 10 mL of absolute ethanol. Add this solution dropwise to the aqueous cysteine mixture over 30 minutes while maintaining the temperature at 0–5 °C.

  • Incubation & IPQC: Allow the mixture to warm to room temperature and stir for 4 hours. Perform an Ellman’s test on a 10 µL aliquot. If the solution turns yellow, continue stirring; if colorless, proceed to isolation.

  • Isolation: Adjust the pH to 5.5 using 1 M HCl to precipitate the zwitterionic intermediate, labeled S-(2,2-dichloroethenyl)-L-cysteine. Filter, wash with cold water, and dry in vacuo.

Step 2: N-Acetylation via Schotten-Baumann Conditions

Causality & Logic: Acetylation of the primary amine requires strict pH control (8.5–9.5). If the pH drops below 8.0, the amine protonates (becoming unreactive). If the pH exceeds 10.0, the acetic anhydride rapidly hydrolyzes into acetate waste. This step is self-validated using the Ninhydrin test; a lack of purple coloration confirms the total capping of primary amines.

Procedure:

  • Suspension: Suspend the intermediate (~8.0 mmol) in 15 mL of water and adjust to pH 9.0 using 2 M NaOH. Cool to 0 °C.

  • Acetylation: Add 12.0 mmol of Acetic anhydride- d6​ in 100 µL aliquots. Simultaneously, add 2 M NaOH dropwise to strictly maintain the pH between 8.5 and 9.5.

  • Incubation & IPQC: Stir for 2 hours at room temperature. Spot the mixture on a TLC plate and apply Ninhydrin stain. A negative (yellow/colorless) result confirms complete N-acetylation.

  • Extraction: Acidify the mixture to pH 2.0 with 2 M HCl to protonate the carboxylic acid, driving the product into the organic phase. Extract with ethyl acetate (3 × 20 mL).

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude labeled 2,2-DCVMA.

Step 3: Preparative HPLC Purification
  • Dissolve the crude residue in 10% Acetonitrile/Water.

  • Inject onto a Preparative C18 Column (250 × 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 30 minutes (Flow rate: 15 mL/min).

  • Collect fractions absorbing at 220 nm. Lyophilize the pure fractions to obtain the final SIL-IS as an off-white solid.

Analytical Characterization and Data Presentation

To integrate this SIL-IS into an LC-MS/MS workflow, researchers must adjust their Multiple Reaction Monitoring (MRM) transitions. Because the isotopic labels are located on the cysteine backbone and the acetyl group, the characteristic dichlorovinyl thiolate product ion (m/z 127.0) remains unshifted, providing an ideal, high-abundance fragment for quantification.

Analytical ParameterUnlabeled 2,2-DCVMASIL-IS 2,2-DCVMA ( 13C3​,15N,d3​ )Analytical Purpose
Molecular Formula C7​H9​Cl2​NO3​S 13C3​C4​H6​D3​Cl215​NO3​S Confirmation of isotopic incorporation
Monoisotopic Mass 256.97 Da264.01 DaHigh-Resolution Mass Spectrometry (HRMS)
Precursor Ion [M−H]− m/z 256.0m/z 263.0Q1 selection in LC-MS/MS
Product Ion (MRM) m/z 127.0m/z 127.0Q3 selection (dichlorovinyl thiolate fragment)
1 H-NMR (Acetyl -CH 3​ ) ~1.95 ppm (s, 3H)Absent (Deuterated)Verification of d3​ -acetylation
Isotopic Purity Target N/A> 98%Ensures no interference with endogenous analyte

References

  • A survey of liquid chromatographic–mass spectrometric analysis of mercapturic acid biomarkers in occupational and environmental exposure monitoring. Journal of Chromatography B (via NIH/PMC). URL:[Link]

  • Volatile Organic Compounds (VOCs) Metabolites. Centers for Disease Control and Prevention (CDC). URL:[Link]

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews (ACS Publications). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-DCVC)

Welcome to the technical support center for N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-DCVC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-DCVC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of NA-DCVC in solution. Given the limited direct stability data for this specific compound, this resource synthesizes information from studies on its parent compound, N-acetylcysteine (NAC), and related dichlorovinyl cysteine derivatives to offer best practices and troubleshooting advice.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid NA-DCVC?

Solid NA-DCVC should be stored in a freezer at -20°C and protected from light.[1][2]

Q2: What are the likely degradation pathways for NA-DCVC in solution?

Based on the chemistry of N-acetylcysteine (NAC), the primary degradation pathways for NA-DCVC in solution are likely:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer. This process can be accelerated by exposure to air (oxygen) and certain metal ions.[3][4]

  • Hydrolysis: The N-acetyl group or the dichlorovinyl moiety may be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.

  • Dehydrochlorination: The dichlorovinyl group may undergo elimination of HCl, especially under basic conditions.

Q3: What solvents are recommended for preparing NA-DCVC solutions?

Q4: How should I prepare NA-DCVC solutions to maximize stability?

To maximize the stability of NA-DCVC solutions, it is recommended to:

  • Use high-purity, degassed (deoxygenated) solvents.

  • Prepare solutions fresh before each experiment.

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Maintain a controlled pH, preferably in the neutral to slightly acidic range, and avoid strongly acidic or alkaline conditions.[3]

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there any known incompatibilities for NA-DCVC in solution?

Based on data for NAC, NA-DCVC may be incompatible with strong oxidizing agents, heavy metals, and rubber.[6] It is advisable to use glass or polypropylene containers for storage and handling.

II. Troubleshooting Guide

Unexpected experimental results when using NA-DCVC solutions may be attributable to compound instability. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Flowchart

G start Start: Inconsistent or Unexpected Experimental Results check_prep Review Solution Preparation Protocol: - Was the solution prepared fresh? - Was it protected from light? - Were degassed solvents used? start->check_prep check_storage Evaluate Solution Storage: - What was the storage temperature? - How many freeze-thaw cycles? - What is the age of the solution? check_prep->check_storage Protocol OK check_purity Assess Purity of Solid Compound: - Check Certificate of Analysis (CoA). - Consider independent purity analysis if necessary. check_storage->check_purity Storage OK analyze_solution Perform Stability Analysis: - Use a stability-indicating method (e.g., HPLC-UV). - Compare fresh vs. stored solutions. check_purity->analyze_solution Purity OK degradation_confirmed Degradation Confirmed analyze_solution->degradation_confirmed Degradation > 10% no_degradation No Significant Degradation analyze_solution->no_degradation Degradation < 10% optimize_protocol Optimize Protocol: - Prepare smaller, single-use aliquots. - Adjust solvent or pH. - Add stabilizers (e.g., EDTA) if compatible. degradation_confirmed->optimize_protocol re_evaluate_experiment Re-evaluate Experimental Design: - Consider potential interactions with other reagents. - Verify assay performance. no_degradation->re_evaluate_experiment end End: Resolution optimize_protocol->end re_evaluate_experiment->end

Caption: Troubleshooting workflow for NA-DCVC solution instability.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Loss of biological activity over time Chemical degradation of NA-DCVC in solution.Prepare solutions fresh before each use. If a stock solution is necessary, store it in small, single-use aliquots at -80°C and minimize freeze-thaw cycles.
Precipitate formation in aqueous solutions Poor solubility of NA-DCVC.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Color change in the solution Oxidation or other degradation reactions.Discard the solution. Prepare a new solution using degassed solvents and protect it from light and air.
Inconsistent results between experiments Variability in the preparation and handling of NA-DCVC solutions.Standardize your protocol for solution preparation, including the source and purity of the compound, solvent, pH, and storage conditions.

III. Experimental Protocols

Protocol 1: Preparation of an Aqueous NA-DCVC Stock Solution

This protocol provides a general guideline for preparing an aqueous stock solution of NA-DCVC. The final concentration should be adjusted based on the solubility of your specific batch of NA-DCVC.

Materials:

  • N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (solid)

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Sterile amber glass vials or polypropylene tubes

  • Nitrogen or argon gas (optional)

Procedure:

  • Equilibrate the solid NA-DCVC to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of NA-DCVC in a sterile microcentrifuge tube.

  • Add the required volume of high-purity water to achieve the target concentration.

  • (Optional but recommended) Gently purge the headspace of the vial with nitrogen or argon gas to displace oxygen.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • Use the solution immediately or aliquot into single-use volumes in amber vials.

  • For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, freeze at -80°C.

Protocol 2: Stability Assessment of NA-DCVC in Solution by RP-HPLC

This protocol outlines a method to assess the stability of NA-DCVC in a given solution over time. An isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed, which can be adapted from methods used for NAC.[7][8]

Materials:

  • NA-DCVC solution to be tested

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • NA-DCVC reference standard

Procedure:

  • Method Development:

    • Prepare a standard solution of NA-DCVC in the mobile phase.

    • Inject the standard and optimize the mobile phase composition and flow rate to obtain a sharp, symmetrical peak for NA-DCVC with a reasonable retention time.

    • Establish a detection wavelength where NA-DCVC has strong absorbance (e.g., around 210-220 nm).

  • Forced Degradation Study (Optional but Recommended):

    • To ensure the method is "stability-indicating," subject NA-DCVC solutions to stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.[9]

    • Analyze the stressed samples by HPLC to confirm that the degradation product peaks are well-resolved from the parent NA-DCVC peak.

  • Stability Study:

    • Prepare the NA-DCVC solution in the desired solvent and at the desired concentration.

    • Divide the solution into several aliquots for testing at different time points.

    • Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

    • At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), inject an aliquot into the HPLC system.

    • Record the peak area of NA-DCVC.

  • Data Analysis:

    • Calculate the percentage of NA-DCVC remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of NA-DCVC remaining versus time to determine the stability profile under the tested conditions.

IV. Data Summary

The following table summarizes the expected impact of various factors on the stability of NA-DCVC in solution, based on data from N-acetylcysteine.

FactorConditionExpected Impact on StabilityRationale
Temperature Elevated (e.g., >25°C)DecreasedIncreased rate of degradation reactions.[9]
Refrigerated (2-8°C)IncreasedSlower degradation kinetics.[3]
Frozen (-20°C to -80°C)Maximally IncreasedSignificantly reduced molecular motion and reaction rates.
pH Acidic (e.g., < 4)Potentially DecreasedHydrolysis of the N-acetyl group may occur.[3]
Neutral (e.g., 6-8)OptimalLikely the most stable pH range.
Alkaline (e.g., > 8)DecreasedIncreased susceptibility to oxidation and potential dehydrochlorination.[3]
Light Exposure to UV or ambient lightDecreasedPhotodegradation may occur.[9]
Protection from lightIncreasedPrevents photodegradation.
Oxygen Exposure to airDecreasedPromotes oxidation of the thiol group to form dimers.[4]
Deoxygenated environmentIncreasedMinimizes oxidative degradation.

V. Mechanistic Insights

The Role of the Thiol Group in Instability

The primary driver of instability for NA-DCVC in solution is the presence of the thiol (-SH) group on the cysteine moiety. This group is readily oxidized, especially in the presence of oxygen and metal ions. The oxidation process typically involves the formation of a disulfide bond between two molecules of NA-DCVC, resulting in a dimer.

G cluster_0 Oxidative Dimerization 2 NA-DCVC (monomer) 2 NA-DCVC (monomer) NA-DCVC Dimer NA-DCVC Dimer 2 NA-DCVC (monomer)->NA-DCVC Dimer [O] (e.g., O2, metal ions) Loss of Activity Loss of Activity NA-DCVC Dimer->Loss of Activity

Caption: Oxidative dimerization of NA-DCVC.

This dimerization eliminates the free thiol group, which is often crucial for the biological activity of cysteine-containing compounds. Therefore, preventing oxidation is paramount to maintaining the efficacy of NA-DCVC solutions.

VI. References

  • Bousson, C., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 63. [Link]

  • Bousson, C., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 63. [Link]

  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]

  • Bousson, C., et al. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 16(1), 63. [Link]

  • Bernal, S. D., et al. (2014). N-Biotinyl-S-(1,2-dichlorovinyl)-L-cysteine Sulfoxide as a Potential Model for S-(1,2-Dichlorovinyl)-L-cysteine Sulfoxide: Characterization of Stability and Reactivity with Glutathione and Kidney Proteins In Vitro. Chemical Research in Toxicology, 27(6), 1043-1052. [Link]

  • Vamvakas, S., et al. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281-284. [Link]

  • Unknown. Synthesis of Acetylcysteine. [Link]

  • de Souza, C., et al. (2018). a Theoretical and Experimental Approach N-Acetyl-cysteine Increases Chemical Stability of Hydroquinone in Pharmaceutical Formulations. Journal of the Brazilian Chemical Society, 29(10), 2132-2141. [Link]

  • Unknown. Supplementary Methods. Aging-US. [Link]

  • Aldini, G., et al. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. AIR Unimi. [Link]

  • Al-Salami, H., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. BioInsights Publishing. [Link]

  • Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), S1-S8. [Link]

  • Shafaati, A., et al. (2009). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Toxicology and Applied Pharmacology, 240(1), 33-41. [Link]

  • Bousson, C., et al. (2023). N acetylcysteine forced degradation study. ResearchGate. [Link]

  • Warner, G. R., et al. (2020). Method for preparation of N-acetyl cysteine amide and derivatives thereof. Google Patents.

  • Lash, L. H., et al. (1989). Transport and Activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in Rat Kidney Proximal Tubules. Journal of Pharmacology and Experimental Therapeutics, 249(2), 557-563. [Link]

  • Walsh, C. M., & Aleo, M. D. (1997). Mechanistic analysis of S-(1,2-dichlorovinyl)-L-cysteine-induced cataractogenesis in vitro. Toxicology and Applied Pharmacology, 146(1), 144-155. [Link]

  • Safety Data Sheet: N-Acetyl-L-cysteine. Carl ROTH. [Link]

  • Al-Asadi, A. M., et al. (2021). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molbank, 2021(4), M1288. [Link]

  • Nikolic, S., et al. (2011). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. International Journal of Analytical Chemistry, 2011, 893638. [Link]

  • Khan, A., et al. (2014). Full ion spectra of the thermal degradation product of N-acetyl L-cysteine. ResearchGate. [Link]

  • Unknown. (2020). Acetylcysteine degradation product and preparation method and application thereof. Google Patents.

  • Archakam, S. C., et al. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Asian Journal of Pharmacy and Pharmacology, 4(5), 702-705. [Link]

  • Nikolic, S., et al. (2011). Flow Injection Spectrophotometric Determination of N-Acetyl-L-cysteine as a Complex with Palladium(II). Molecules, 16(9), 7249-7261. [Link]

  • Birner, G., et al. (1993). N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine and 2,2,2-trichloroethanol: Two Novel Metabolites of Tetrachloroethene in Humans After Occupational Exposure. Environmental Health Perspectives, 101(Suppl 1), 99-101. [Link]

  • Cummings, B. S., & Lash, L. H. (2000). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, 53(2), 458-466. [Link]

  • Commandeur, J. N. M., et al. (2024). Application of new approach methodologies in molecular toxicology: A case study on metabolism and cellular stress responses from glutathione conjugation products of trichloroethylene. Vrije Universiteit Amsterdam. [Link]

  • Lash, L. H., et al. (1989). Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. OSTI.GOV. [Link]

  • Scheeres, E. C., et al. (2022). The trichloroethylene metabolite S-(1,2-dichlorovinyl)-l-cysteine inhibits lipopolysaccharide-induced inflammation transcriptomic pathways and cytokine secretion in a macrophage cell model. Toxicology and Applied Pharmacology, 453, 116223. [Link]

  • de Figueiredo, J. R., et al. (2022). Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles. Animals, 12(22), 3196. [Link]

  • Grimm, B., et al. (2022). More indications for redox-sensitive cysteine residues of the Arabidopsis 5-aminolevulinate dehydratase. Frontiers in Plant Science, 13, 1042588. [Link]

  • Bakulski, K. M., et al. (2022). Evaluating impacts of the trichloroethylene metabolite S-(1,2-dichlorovyinyl)-L-cysteine on transcriptomic responses and cytokine release in a macrophage model: implications for pregnancy outcomes. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Sensitivity of 2,2-DCV-NAC Detection by GC-MS

Welcome to the technical support center for the analysis of S-(2,2-dichlorovinyl)-N-acetyl-L-cysteine (2,2-DCV-NAC). This guide is designed for researchers, scientists, and drug development professionals who are looking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of S-(2,2-dichlorovinyl)-N-acetyl-L-cysteine (2,2-DCV-NAC). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize robust, high-sensitivity GC-MS methods for this critical analyte. As a metabolite of the common environmental contaminant trichloroethylene (TCE), accurate quantification of 2,2-DCV-NAC in biological matrices is essential for toxicological and metabolic studies.[1][2]

This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the common challenges encountered during the analysis of this polar, halogenated compound. We will explore the causality behind experimental choices, offering troubleshooting solutions and detailed protocols to empower you to achieve the lowest possible limits of detection with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries related to the GC-MS analysis of 2,2-DCV-NAC.

Q1: What is 2,2-DCV-NAC and why is its sensitive detection important?

A: 2,2-DCV-NAC is a mercapturic acid, which is a product of the glutathione (GSH) conjugation pathway for metabolizing xenobiotics like trichloroethylene (TCE).[2][3] Studies have identified it as one of the regioisomeric conjugates of TCE found in urine.[1][2] Sensitive and specific detection is crucial because it serves as a biomarker of exposure to TCE and is implicated in mechanistic studies of its toxicity.[4][5] Given that these metabolites can be present at very low concentrations in biological samples, high-sensitivity methods are required for accurate risk assessment and pharmacokinetic studies.[6]

Q2: What are the main challenges in analyzing 2,2-DCV-NAC by GC-MS?

A: The primary challenges stem from the molecule's inherent physicochemical properties:

  • Low Volatility: 2,2-DCV-NAC contains polar functional groups (a carboxylic acid and an N-acetyl group) that give it a high boiling point and low volatility, making it unsuitable for direct GC analysis.[7][8]

  • Thermal Instability: At the high temperatures of a standard GC inlet, the polar groups can cause the molecule to degrade rather than vaporize, leading to poor sensitivity and reproducibility.[9]

  • Active Site Adsorption: The polar nature of the analyte makes it prone to irreversible adsorption on active sites within the GC system (e.g., liner, column), resulting in peak tailing and signal loss.[10][11]

  • Complex Matrices: When analyzing biological samples like urine or plasma, the analyte is present at trace levels amidst a high concentration of interfering compounds, which can suppress the signal and contaminate the instrument.[12]

Q3: What is the single most effective technique to boost sensitivity for a known target like 2,2-DCV-NAC?

A: The most significant improvement in sensitivity for quantitative analysis of a known target compound is achieved by switching the mass spectrometer's acquisition mode from Full Scan to Selected Ion Monitoring (SIM) .[13][14] In Full Scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), dividing the detector's time across all masses. In SIM mode, the instrument focuses only on a few pre-selected ions that are characteristic of your target analyte.[15][16] This increases the dwell time on the ions of interest by tens to hundreds of times, dramatically improving the signal-to-noise ratio and lowering the limits of detection.[13][17]

Q4: Why is chemical derivatization essential for 2,2-DCV-NAC analysis by GC?

A: Derivatization is a chemical modification process that is critical for making 2,2-DCV-NAC "GC-friendly".[7] The process targets the polar N-H and O-H groups on the molecule, replacing the active hydrogens with non-polar groups (e.g., a trimethylsilyl group via silylation).[8] This transformation accomplishes several key goals:

  • Increases Volatility: By masking the polar functional groups, derivatization significantly reduces the molecule's boiling point, allowing it to be vaporized and travel through the GC column.[8][18]

  • Improves Thermal Stability: The resulting derivative is more stable at high temperatures, preventing degradation in the GC inlet.[7]

  • Enhances Peak Shape: By reducing the molecule's polarity, derivatization minimizes interactions with active sites in the system, leading to sharper, more symmetrical peaks and, consequently, better sensitivity and accuracy.[19]

Q5: How does the presence of two chlorine atoms in 2,2-DCV-NAC affect its mass spectrum?

A: The presence of chlorine atoms produces a highly characteristic isotopic pattern in the mass spectrum, which is a powerful tool for compound confirmation.[20] Chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), a ratio of roughly 3:1.[21]

  • A fragment ion containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a height ratio of approximately 3:1 (M and M+2).[21]

  • A fragment ion containing two chlorine atoms (like the molecular ion of 2,2-DCV-NAC) will exhibit a cluster of three peaks: M, M+2, and M+4. The relative intensities of these peaks will be approximately 9:6:1. This distinctive pattern provides high confidence in peak identification and can be used to select qualifier ions in a SIM method to ensure specificity.

Part 2: Troubleshooting Guide: Low Sensitivity & Poor Signal

This guide is structured to help you diagnose and resolve common sensitivity issues in a systematic manner.

Issue: No peak or a very weak, non-reproducible peak is observed.
  • Possible Cause 1: Inefficient Sample Introduction or Analyte Loss in the Inlet.

    • Scientific Rationale: For trace analysis, the injection technique must efficiently transfer the entire analyte band onto the GC column without thermal degradation or discrimination.[9][22] Standard split injections are unsuitable for trace analysis as they vent most of the sample. A poorly optimized splitless injection can result in analyte loss or broad peaks.

    • Solution:

      • Verify Injection Mode: Ensure you are using a Splitless , Programmed Temperature Vaporization (PTV) , or Cool-on-Column (COC) injection technique.[9][22]

      • Optimize Splitless Parameters: For splitless injection, the initial oven temperature should be set ~20 °C below the boiling point of the derivatization solvent to create a "solvent effect," which focuses the analytes into a tight band at the head of the column.[22] The splitless (purge-on) time must be long enough to transfer the analytes to the column but short enough to vent the remaining solvent before it causes a large tailing peak.[23]

      • Use an Inert Inlet Liner: The glass liner in the inlet is a primary site of analyte adsorption. Use a high-quality, deactivated (silanized) liner. Consider a liner with a small amount of deactivated glass wool to aid vaporization, but be aware that glass wool can also be a source of activity.[11][19]

      • Consider Cool-on-Column (COC) Injection: For thermally labile derivatives, COC is the most gentle injection technique, depositing the sample directly onto the column without exposure to a hot inlet, providing the highest sensitivity and reproducibility.[9][22]

  • Possible Cause 2: Incorrect Mass Spectrometer Acquisition Mode.

    • Scientific Rationale: As discussed in the FAQ, Full Scan mode is inherently much less sensitive than SIM mode for targeted analysis.[13][16] If your analyte concentration is below the Full Scan limit of detection, you will not see a peak.

    • Solution:

      • Develop your method in Full Scan mode using a high-concentration standard to identify the retention time and confirm the mass spectrum of your derivatized 2,2-DCV-NAC.

      • Create a new acquisition method using Selected Ion Monitoring (SIM) mode .

      • Select 3-4 characteristic and abundant ions from the mass spectrum. Choose one intense, high-mass ion as the Quantitation Ion and at least two others as Qualifier Ions to confirm identity.[15] The ratio of the qualifier ions to the quantitation ion should be consistent across samples and standards.

Issue: High baseline noise is obscuring the analyte peak (Poor Signal-to-Noise).
  • Possible Cause 1: System Contamination.

    • Scientific Rationale: Contamination in the carrier gas, inlet, column, or MS ion source will create a high chemical background, increasing the baseline and reducing the signal-to-noise ratio (S/N).[10][24]

    • Solution (Systematic Check):

      • Injector: Check the septum for bleed or coring and replace if necessary. Clean or replace the inlet liner and gold seal.[19]

      • Column: Condition (bake out) the column according to the manufacturer's instructions, ensuring carrier gas is flowing. If the bleed remains high, trim 15-20 cm from the front of the column to remove non-volatile residues. If this fails, the column may need replacement.[10]

      • MS Ion Source: A dirty ion source is a very common cause of reduced sensitivity and high background.[10] Follow the manufacturer's procedure for cleaning the source components (lens, repeller, extractor).

  • Possible Cause 2: Leaks in the System.

    • Scientific Rationale: An air leak allows oxygen and nitrogen into the system. This not only creates high background ions (m/z 18, 28, 32) but also causes oxygen to damage the column's stationary phase at high temperatures, leading to excessive column bleed and a rising baseline.[11][24] This permanently damages the column and reduces sensitivity.

    • Solution:

      • Check the MS Tune Report: Look for elevated levels of nitrogen (m/z 28) and oxygen (m/z 32) relative to water (m/z 18). A high 28/18 ratio is a classic indicator of an air leak.

      • Perform a Leak Check: Use an electronic leak detector to check all fittings, especially the inlet septum nut, column fittings at the inlet and MS transfer line, and the MS analyzer door seal.[24]

Issue: Poor peak shape (tailing) is reducing peak height and S/N.
  • Possible Cause 1: Incomplete or Failed Derivatization.

    • Scientific Rationale: If the derivatization reaction is incomplete, the remaining underivatized, polar 2,2-DCV-NAC will interact strongly with any active sites in the system, resulting in severe peak tailing or complete loss of the peak.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing temperature, time, and the ratio of derivatizing reagent to sample. An excess of reagent is typically required.

      • Protect from Moisture: Silylation reagents are extremely sensitive to moisture. Ensure all solvents, vials, and the sample itself are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.

      • Check Reagent Age: Derivatization reagents degrade over time, especially after being opened. Use a fresh vial of reagent if in doubt.

  • Possible Cause 2: Sub-optimal GC Parameters.

    • Scientific Rationale: The carrier gas flow rate and oven temperature program affect chromatographic efficiency. A flow rate that is too slow or a temperature ramp that is too fast can lead to peak broadening and reduced peak height.

    • Solution:

      • Set Optimal Flow Rate: For helium carrier gas, the optimal linear velocity is typically between 25-40 cm/s. Set your column to the recommended optimal flow rate to achieve the best efficiency.

      • Adjust Temperature Ramp: If early eluting peaks are broad, a slower initial ramp rate may improve focusing. If resolution is sufficient, a faster ramp can make later peaks taller and sharper.[25]

Part 3: Key Experimental Protocols

These protocols provide a starting point for method development. They should be optimized for your specific instrumentation and sample matrix.

Protocol 1: Sample Preparation Workflow for 2,2-DCV-NAC from Urine

This protocol uses Solid Phase Extraction (SPE) for sample clean-up and concentration.

  • Sample Pre-treatment: Centrifuge a 1-2 mL urine sample to pellet any precipitates.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing sequentially with 3 mL methanol, 3 mL deionized water, and 3 mL of a loading buffer (e.g., 25 mM ammonium acetate, pH 5).

  • Sample Loading: Acidify the urine supernatant with a small amount of acetic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of the loading buffer, followed by 3 mL of methanol to remove interferences.

  • Elution: Elute the 2,2-DCV-NAC with 2 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the analyte's carboxylic acid, releasing it from the anion exchange sorbent.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50 °C. It is critical that the sample is completely dry before adding the derivatization reagent.

Protocol 2: Derivatization of 2,2-DCV-NAC via Silylation

This protocol uses a common silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reagent Preparation: To the dried sample extract from Protocol 1, add 50 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 70 °C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Analyze within 24 hours, as derivatives can degrade over time.

Protocol 3: Setting Up a GC-MS Method in SIM Mode
  • Acquire a Full Scan Spectrum: Inject a high-concentration derivatized standard in Full Scan mode (e.g., scanning from m/z 50-500) to determine the mass spectrum of the di-TMS derivative of 2,2-DCV-NAC.

  • Identify Characteristic Ions: Examine the mass spectrum to find intense and specific ions. The molecular ion (M⁺) and fragments resulting from characteristic losses (e.g., loss of a methyl group, loss of the TMS group) are good candidates. Remember to look for the chlorine isotope patterns.

  • Create the SIM Method: In your instrument software, create a new acquisition method. Instead of a scan range, enter a SIM table. For the retention time window of your analyte, program the instrument to monitor the selected ions.

Part 4: Visualizations & Data
Diagrams and Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Urine) SPE Solid Phase Extraction (SPE) (Clean-up & Concentration) Sample->SPE Dry Evaporation to Dryness SPE->Dry Deriv Derivatization (Silylation) Dry->Deriv Inject GC Injection (e.g., Splitless) Deriv->Inject Separation GC Column Separation Inject->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Process Quantification & Confirmation Detection->Process

Caption: High-level workflow for sensitive 2,2-DCV-NAC analysis.

Troubleshooting_Logic Start Low or No Signal Detected Check_MS Is MS in SIM Mode? Start->Check_MS Check_Deriv Is Derivatization Complete? Check_MS->Check_Deriv Yes Switch_SIM Action: Switch to SIM Mode Check_MS->Switch_SIM No Check_Inject Is Inlet Optimized for Trace? Check_Deriv->Check_Inject Yes Opt_Deriv Action: Optimize Deriv. Protocol (Time, Temp, Reagent) Check_Deriv->Opt_Deriv No Check_System Check for Leaks & Contamination Check_Inject->Check_System Yes Opt_Inject Action: Use Splitless/COC Optimize Parameters Check_Inject->Opt_Inject No Clean_System Action: Leak Check, Clean Source, Replace Liner/Septum Check_System->Clean_System Leaks/Contamination Found Success Sensitivity Improved Check_System->Success System Clean Switch_SIM->Success Opt_Deriv->Success Opt_Inject->Success Clean_System->Success

Caption: Troubleshooting logic for low GC-MS sensitivity.

Data Tables

Table 1: Comparison of GC Inlet Techniques for Trace Analysis

Injection TechniquePrincipleAdvantages for 2,2-DCV-NACKey Considerations
Splitless The split vent is closed during injection, transferring the majority of the sample to the column.[22]Good for trace analysis; widely available.Requires careful optimization of purge time and initial oven temperature for analyte focusing.[23]
PTV (Programmed Temp. Vaporization) Inlet starts cool and is rapidly heated after injection. Can be used for large volume injection.[22]High sensitivity; reduces analyte discrimination; versatile.More complex to optimize than splitless injection.[22]
Cool On-Column (COC) Sample is injected directly into the column using a special syringe, without a hot inlet.[9]Highest sensitivity; eliminates thermal degradation and discrimination; best for labile compounds.[9]Less tolerant of dirty samples; requires a retention gap.[23]

Table 2: Hypothetical SIM Ion Selection for di-TMS-derivatized 2,2-DCV-NAC

Assuming a molecular weight of the di-TMS derivative around 417 g/mol .

Ion Typem/z (example)Rationale
Quantitation Ion 308A stable, abundant fragment ion, likely from a specific cleavage. Should be unique to the analyte.
Qualifier Ion 1 402Fragment from the loss of a methyl group (-CH₃) from the molecular ion. Confirms molecular structure.
Qualifier Ion 2 73The characteristic ion for a trimethylsilyl (TMS) group, confirming successful derivatization.
Qualifier Ion 3 216A fragment containing the dichlorovinyl-cysteine backbone, confirming analyte identity.
References
  • Shimadzu. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 11). Recent Improvements in Benchtop GC–MS. Retrieved from [Link]

  • US EPA. (2018, October 17). Minimum Criteria for Selected Ion Monitoring (SIM) Methods. Retrieved from [Link]

  • Chromatography Today. (2025, February 25). What is the difference between Full Scan/SIM (selective ion monitoring)?. Retrieved from [Link]

  • LCGC International. (2019, February 6). Tips to Boost Your Trace Analysis Skills. Retrieved from [Link]

  • Vulfson, S. G., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(1), 16.
  • LCGC International. (2016, June 1). How to Optimize Key Variables in GC Analysis: Sample Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (2016, April 12). Why is selected ion monitoring more selective and sensitive?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 28). How Do I Troubleshoot a Problem on My GC-MS?. In An Introduction to GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • Agilent Technologies. (2009). Understanding the GC Inlet. Which one is more appropriate for your method?. Retrieved from [Link]

  • Kim, S., Kim, D., & Lee, C. (2009). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine.
  • Chrom Tech. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine. Retrieved from [Link]

  • Commandeur, J. N., & Vermeulen, N. P. (2022). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Chemical Research in Toxicology, 35(7), 1125-1143.
  • ACS Publications. (2022, June 29). “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. Retrieved from [Link]

  • Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3).
  • Biotage. (2023, February 2). How do I develop a sample prep method?. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed. (n.d.). Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Retrieved from [Link]

  • ResearchGate. (2026, February 26). Exposure to Cis- and Trans-regioisomers of S-(1,2-dichlorovinyl)-L-cysteine and S-(1,2-dichlorovinyl)-glutathione result in quantitatively and qualitatively different cellular effects in RPTEC/TERT1 cells. Retrieved from [Link]

  • Academic Press. (1997). Mechanistic analysis of S-(1,2-dichlorovinyl)-L-cysteine-induced cataractogenesis in vitro. Toxicology and Applied Pharmacology, 144(2), 212-221.

Sources

Troubleshooting

troubleshooting poor peak shape in "L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-" chromatography

Welcome to the technical support guide for the chromatographic analysis of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-, hereafter referred to as NAC-DCE. This document is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-, hereafter referred to as NAC-DCE. This document is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during HPLC or UHPLC analysis. This guide provides a structured, in-depth approach to troubleshooting, moving from common issues to more complex analyte-specific interactions.

Understanding the Analyte: The Root of the Challenge

Before diving into troubleshooting, it is crucial to understand the physicochemical properties of NAC-DCE. Its structure, derived from N-acetyl-cysteine, contains several functional groups that dictate its chromatographic behavior:

  • Carboxylic Acid Group: This makes the molecule acidic (with an estimated pKa similar to N-acetyl-cysteine, around 3.2). At mobile phase pH values above its pKa, the molecule will be deprotonated and carry a negative charge.

  • Electron-Rich Moieties: The carboxylate, amide carbonyl, and sulfur atom are all electron-rich. This creates a high potential for the molecule to act as a chelating agent, binding to trace metal ions within the HPLC system.[1][2]

  • Polarity: The presence of the acetyl, amide, and carboxyl groups makes NAC-DCE a polar compound, which can lead to poor retention on traditional reversed-phase columns under highly organic mobile phase conditions.[3][4]

These properties are the primary drivers of the most common chromatographic issue for this compound: severe peak tailing .

Frequently Asked Questions (FAQs)

Q1: My NAC-DCE peak is exhibiting significant tailing. What are the most likely causes?

Peak tailing for NAC-DCE is almost always due to undesirable secondary interactions within your HPLC system.[5][6] The two primary causes are:

  • Metal Chelation: The analyte is binding to active metal sites (iron, steel, titanium) in your column hardware, frits, or even the LC system tubing. This is a very strong interaction that causes a portion of the analyte molecules to lag behind the main peak, resulting in a pronounced tail.[2][7]

  • Secondary Silanol Interactions: Although less common for acidic compounds than basic ones, interaction between the polar functional groups of NAC-DCE and residual silanol groups (Si-OH) on the silica surface of the stationary phase can create an alternative retention mechanism, leading to peak asymmetry.[8][9][10]

Q2: I have poor retention, and my peak is eluting near the void volume. How can I fix this?

As a polar molecule, NAC-DCE may not interact strongly with hydrophobic stationary phases like C18, especially if the mobile phase has a high percentage of organic solvent.[3] Consider using a column with a more retentive stationary phase for polar compounds (e.g., a polar-embedded or phenyl phase) or developing a method with a highly aqueous mobile phase.[4] A stability-indicating method for the parent compound, N-acetyl-L-cysteine, successfully used a mobile phase of 4% acetonitrile in water, demonstrating the need for highly aqueous conditions.[11][12]

Q3: Can the mobile phase pH alone solve my peak tailing issue?

While critical, pH adjustment is often only part of the solution for this specific analyte. The general rule is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single ionic state.[4][13] For NAC-DCE (pKa ~3.2), a mobile phase pH of ≤ 2.0 would fully protonate the carboxylic acid, which can improve peak shape. However, if metal chelation is the dominant problem, pH adjustment alone will not be sufficient.

In-Depth Troubleshooting Workflow

This section provides a logical, step-by-step process to diagnose and resolve poor peak shape for NAC-DCE. The workflow is designed to first rule out common system issues before focusing on analyte-specific problems.

Caption: A step-by-step workflow for troubleshooting poor peak shape of NAC-DCE.

Deeper Dive: The Mechanisms of Peak Tailing

Metal Chelation

The interaction of analytes with metal surfaces in an HPLC system is a well-documented cause of poor peak shape, especially for molecules with chelating properties like NAC-DCE.[7] Trace metals can be exposed on the surface of stainless-steel frits, column bodies, and tubing, or they can exist as impurities within the silica stationary phase itself.

The carboxylate and sulfur moieties of NAC-DCE can form strong coordinate bonds with these metal ions, creating a powerful secondary retention mechanism. This leads to significant peak tailing and, in severe cases, irreversible adsorption and loss of analyte signal.[1][2]

ChelationMechanism cluster_surface Stainless Steel Surface / Silica Impurity Metal Metal Ion (Fe²⁺, Ti⁴⁺) Tailing Results in: - Peak Tailing - Analyte Loss Analyte NAC-DCE (with e⁻ rich groups) Analyte->Metal Chelation Interaction (Strong Adsorption)

Caption: Chelation of NAC-DCE with active metal sites in the HPLC flow path.

Silanol Interactions

Modern reversed-phase columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanol groups on the surface.[14] However, some residual silanols always remain.[8][9] These silanol groups are weakly acidic and can interact with polar analytes through hydrogen bonding. This creates a mixed-mode retention mechanism (hydrophobic and polar), which can result in peak tailing. Operating at a low pH (e.g., ≤ 2.0) protonates these silanol groups, reducing their activity and minimizing these secondary interactions.[8]

Recommended Solutions & Protocols

Based on the troubleshooting workflow, here are detailed strategies to improve your chromatography.

Issue Identified Primary Solution Detailed Explanation & Rationale
General Peak Distortion Mobile Phase Optimization Ensure the mobile phase pH is at least 1.5-2.0 units below the analyte's pKa (~3.2). Using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is highly recommended. This ensures the analyte is in a single, neutral state and suppresses silanol activity.[11][12]
Metal Chelation Use of Chelating Additives Adding a weak chelating agent like citric acid or ethylenediaminetetraacetic acid (EDTA) to the mobile phase can "scavenge" metal ions, preventing them from interacting with the analyte. This is a powerful diagnostic tool and an effective solution.[2]
Metal Chelation System & Column Technology For long-term, robust methods, utilize hardware specifically designed to be inert. This includes columns with hybrid surface technology or PEEK-lined hardware, and biocompatible or metal-free LC systems.[1][7][15] These technologies passivate the metal surfaces, eliminating the root cause of the problem.
Secondary Silanol Interactions Modern Column Selection Use a modern, high-purity silica column that is thoroughly end-capped. If tailing persists, consider a stationary phase with a polar-embedded group, which can shield residual silanols and offer alternative selectivity for polar compounds.[4][14]
Column Overload Optimize Sample Load If you observe peak fronting, you may be overloading the column. Reduce the injection volume or dilute the sample. Ensure the sample solvent is not significantly stronger (i.e., higher organic content) than your initial mobile phase conditions.[13][16]
Protocol 1: Preparation of an Acidified Mobile Phase with a Chelating Agent

This protocol is designed to address both pH control and potential metal chelation simultaneously.

Objective: To prepare a mobile phase at pH ~2.0 containing a chelating agent for the analysis of NAC-DCE.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Citric Acid (Anhydrous, ACS grade or higher)

  • 0.2 µm or 0.45 µm membrane filter

Procedure:

  • Prepare Aqueous Stock: To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water.

  • Add Citric Acid: Weigh and add 3.84 g of citric acid to achieve a final concentration of 20 mM. Mix until fully dissolved.

  • Acidify with TFA: Carefully add 1.0 mL of TFA to the solution (for 0.1% v/v). This will bring the pH to approximately 2.0.

  • Bring to Volume: Add HPLC-grade water to the 1 L mark and mix thoroughly.

  • Filter and Degas: Filter the aqueous mobile phase (Mobile Phase A) through a 0.2 µm filter to remove particulates. Degas the solution using sonication or vacuum degassing.

  • Prepare Organic Phase: Your organic phase (Mobile Phase B) will typically be 100% ACN. It should also be filtered and degassed.

  • Run Experiment: Use these mobile phases in your gradient method. Start with a high aqueous percentage (e.g., 95-98% A) for good retention of NAC-DCE.

Protocol 2: HPLC System Passivation

If you suspect significant metal contamination in your LC system, a passivation procedure can help remove reactive metal ions from the flow path.

Objective: To clean and passivate the HPLC system to reduce analyte-metal interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade Isopropanol (IPA)

  • Nitric Acid (e.g., 20% v/v) - CAUTION: Handle with extreme care and appropriate PPE.

  • EDTA solution (e.g., 50 mM)

Procedure:

  • System Flush (Water): Remove the column and replace it with a union. Flush all system lines with fresh HPLC-grade water for 30 minutes at 1 mL/min.

  • Cleaning Flush (Acid): Flush the system with 20% Nitric Acid for 60 minutes. ENSURE your system components are compatible with this concentration of nitric acid. Consult your instrument manufacturer's guidelines. An alternative is a strong solution of citric or oxalic acid.

  • Rinse (Water): Flush thoroughly with HPLC-grade water for at least 60 minutes or until the eluent is pH neutral.

  • Passivation Flush (EDTA): Flush the system with a 50 mM EDTA solution for 60 minutes. This will chelate and remove any remaining surface metal ions.

  • Final Rinse (Water & IPA): Flush again with HPLC-grade water for 30 minutes, followed by a flush with Isopropanol for 30 minutes to store the system or prepare it for the mobile phase.

  • Re-equilibration: Install the column and equilibrate thoroughly with your mobile phase before injecting your sample.

By systematically addressing these potential issues, from basic system checks to advanced analyte-specific interactions, you can successfully troubleshoot and eliminate poor peak shape in the chromatography of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Available from: [Link]

  • MICROSOLV. (2026, February 9). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. Available from: [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available from: [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Available from: [Link]

  • Bicker, W., Lammerhofer, M., & Lindner, W. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Available from: [Link]

  • Waters Corporation. (n.d.). IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY. Available from: [Link]

  • BioInsights Publishing. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available from: [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Available from: [Link]

  • ResearchGate. (2020, April 8). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available from: [Link]

  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Available from: [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available from: [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available from: [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Available from: [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Available from: [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Available from: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • MDPI. (2024, January 18). Challenges and Advances in the Bioproduction of L-Cysteine. Available from: [Link]

  • PubMed. (2006, May 15). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Available from: [Link]

  • MDPI. (2023, August 31). Recent Advances, Challenges, and Metabolic Engineering Strategies in L-Cysteine Biosynthesis. Available from: [Link]

Sources

Optimization

"N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine" standard solution preparation and storage

Application Scientist Knowledge Base & Troubleshooting Guide As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of halogenated mercapturic acids. N...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Knowledge Base & Troubleshooting Guide

As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible quantification of halogenated mercapturic acids. N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-2,2-DCVC) is a critical analytical biomarker used in environmental and occupational exposure monitoring[1]. Because its molecular structure contains a reactive dichlorovinyl group, a thioether linkage, and a carboxylic acid moiety, it is highly susceptible to oxidative degradation, deacetylation, and surface adsorption[2].

This guide provides a self-validating framework for preparing, storing, and troubleshooting NA-2,2-DCVC analytical standards, ensuring maximum scientific integrity for your LC-MS/MS workflows.

Experimental Protocol: Standard Solution Preparation

To guarantee the trustworthiness of your calibration curves, standard preparation must be treated as a self-validating system where every step actively prevents a specific degradation pathway.

Step 1: Thermal Equilibration

  • Action: Remove the lyophilized NA-2,2-DCVC standard from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric condensation. Trace water promotes the hydrolysis of the N-acetyl group, gradually converting the standard into the free cysteine conjugate, S-(2,2-dichlorovinyl)-L-cysteine.

Step 2: Primary Stock Preparation (1.0 mg/mL)

  • Action: Weigh the standard using a calibrated microanalytical balance. Dissolve immediately in 100% LC-MS grade Methanol or Acetonitrile.

  • Causality: Organic solvents are mandatory for the primary stock because they halt hydrolytic deacetylation and minimize the solvation-induced oxidation of the thioether sulfur (sulfoxidation)[3].

Step 3: Aliquotting and Inert Packaging

  • Action: Transfer 50–100 µL aliquots into silanized (deactivated) amber glass vials with PTFE-lined caps.

  • Causality: Amber glass prevents UV-induced radical formation and subsequent degradation at the dichlorovinyl double bond[1]. Silanization prevents the polar carboxylic acid moiety of NA-2,2-DCVC from adsorbing to free silanol groups on the glass surface.

Step 4: Working Solution Dilution

  • Action: Serially dilute the primary stock into the initial LC mobile phase (e.g., 5 mM ammonium acetate in 95% water / 5% acetonitrile) just prior to analysis.

  • Causality: Matching the diluent to the initial mobile phase prevents solvent-front peak distortion (the "solvent effect") during reversed-phase LC injection, ensuring sharp, Gaussian peak shapes.

Workflow Visualization

NA_DCVC_Workflow A Solid NA-2,2-DCVC Standard (Store at -20°C, Dark) B Equilibrate to RT & Weigh (Microanalytical Balance) A->B C Primary Stock (1 mg/mL) Solvent: LC-MS Methanol B->C D Aliquot into Amber Vials (PTFE-lined caps) C->D E Long-term Storage (-80°C for >1 month) D->E F Working Solutions (Dilute in Mobile Phase) D->F G LC-MS/MS Analysis (ESI- Mode) F->G

Caption: Workflow for NA-2,2-DCVC standard preparation, storage, and LC-MS/MS validation.

Stability & Storage Data

Quantitative tracking of standard stability is crucial for longitudinal studies. The table below summarizes the expected shelf-life of NA-2,2-DCVC under various conditions.

Matrix / SolventTemperatureLight ExposureEstimated StabilityDegradation Risk
Neat Solid -20°CDark> 2 yearsLow[1]
Methanol (Stock) -80°CDark12 monthsLow
Methanol (Stock) -20°CDark3 - 6 monthsModerate (Evaporation/Oxidation)
Aqueous Mobile Phase 4°C (Autosampler)Dark24 - 48 hoursHigh (Hydrolysis)[3]
Aqueous Mobile Phase Room TempLight< 12 hoursCritical (UV degradation)
Troubleshooting & FAQs

Q1: Why am I observing a secondary peak or peak splitting for NA-2,2-DCVC in my LC-MS/MS chromatogram? Causality & Solution: Mercapturic acids are highly susceptible to sulfur oxidation, forming a sulfoxide derivative (e.g., N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine sulfoxide)[2]. This secondary peak often elutes slightly earlier than the parent compound on a C18 column due to increased polarity. This occurs if the standard is exposed to dissolved oxygen, trace heavy metals in low-quality solvents, or prolonged room temperature. Fix: Always use freshly degassed, LC-MS grade solvents. Store primary stocks at -80°C and prepare fresh working solutions daily.

Q2: My calibration curve is non-linear at the lower end (loss of sensitivity). What causes this? Causality & Solution: NA-2,2-DCVC possesses a carboxylic acid group (pKa ~3.5). At low concentrations (pg/mL to low ng/mL), this moiety can non-specifically bind to active silanol sites on standard glass vials or within the LC fluidic pathway. Fix: Utilize silanized glass vials or high-retention polypropylene vials for your lower calibration points. Ensure your mobile phase contains a modifier (like 0.1% formic acid or ammonium acetate) to control the ionization state and reduce surface interactions.

Q3: Can I use water or aqueous buffers to prepare my primary 1 mg/mL stock solution? Causality & Solution: Absolutely not. While NA-2,2-DCVC is water-soluble, aqueous environments thermodynamically favor the hydrolysis of the acetyl group over time. This leads to a loss of the intact standard and the formation of S-(2,2-dichlorovinyl)-L-cysteine. Fix: Always prepare the primary stock in 100% organic solvent (Methanol or Acetonitrile). Introduce water only at the final dilution step for working standards.

Q4: How should I handle the internal standard (IS) pairing for this compound to correct for matrix effects? Causality & Solution: Matrix effects (ion suppression) in ESI- LC-MS/MS can severely impact the quantification of polar metabolites in biological matrices like urine[4]. Because NA-2,2-DCVC elutes relatively early in reversed-phase gradients, it co-elutes with many endogenous salts and polar lipids. Fix: You must use a stable isotope-labeled internal standard, such as[1]. Add the IS to all samples, blanks, and standards at the earliest possible step of sample preparation to correct for both extraction recovery and ionization variations.

References
  • National Institutes of Health (NIH) / PMC. "Detection of Multiple Globin Monoadducts and Cross-Links after in Vitro Exposure of Rat Erythrocytes to S-(1,2-Dichlorovinyl)-L-cysteine". Mechanistic insights into DCVC and NA-DCVC reactivity. Available at:[Link]

  • Japan Society for Occupational Health. "Recommendation of Occupational Exposure Limits (2022)". Biological tolerance values and NA-DCVC biomarker documentation. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 2,2-DCV-NAC Extraction &amp; Stability Guide

Welcome to the Technical Support Center for the extraction and quantification of 2,2-DCV-NAC (N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine). As a critical mercapturic acid biomarker for trichloroethylene (TCE) exposure, 2,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and quantification of 2,2-DCV-NAC (N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine). As a critical mercapturic acid biomarker for trichloroethylene (TCE) exposure, 2,2-DCV-NAC presents unique analytical challenges due to its high susceptibility to enzymatic deacetylation, thermal degradation, and pH-induced hydrolysis.

This guide is designed for analytical scientists and drug development professionals. It bypasses generic advice to focus on the mechanistic causality behind analyte loss, providing you with a self-validating framework to ensure absolute scientific integrity during your LC-MS/MS workflows.

Part 1: Mechanistic Background & Pathway Dynamics

To prevent degradation, we must first understand the metabolic origin and structural vulnerabilities of the analyte. 2,2-DCV-NAC is formed via the glutathione conjugation pathway. However, the very enzymes that process this biomarker in vivo (such as Acylase I) remain active in raw urine samples and will rapidly degrade the analyte ex vivo if not immediately quenched 1.

TCE_Metabolism TCE Trichloroethylene (TCE) DCVG 2,2-DCVG (Glutathione Conjugate) TCE->DCVG Glutathione-S-Transferase DCVC 2,2-DCVC (Cysteine Conjugate) DCVG->DCVC GGT & Dipeptidase DCVNAC 2,2-DCV-NAC (Target Biomarker) DCVC->DCVNAC N-acetyltransferase DCVNAC->DCVC Acylase I (Deacetylation) Degradation Degradation Products (e.g., N,N-diacetyl lanthionine) DCVNAC->Degradation Alkaline/Thermal Stress

Caption: TCE metabolism to 2,2-DCV-NAC and its primary degradation pathways during sample handling.

Part 2: Troubleshooting FAQs

Q1: Why am I losing 2,2-DCV-NAC recovery during the initial sample thawing phase?

The Causality: The loss is primarily enzymatic, not chemical. Human and rodent urine contains residual Acylase I , an enzyme that catalyzes the deacetylation of mercapturic acids back to their cysteine conjugates (2,2-DCVC). Crucially, studies demonstrate that the 2,2-isomer of DCV-NAC is deacetylated at a 50-fold higher rate than its 1,2-isomers 1. The Solution: Never thaw samples at room temperature. Thaw strictly on ice (4°C) and immediately quench the sample by adding 0.1% Formic Acid (FA) to drop the pH below 3.0, which permanently denatures the acylase enzymes.

Q2: How do I prevent degradation during Solid Phase Extraction (SPE) and evaporation?

The Causality: Acetylcysteine derivatives are highly sensitive to alkaline conditions and thermal stress. Exposure to high pH or temperatures above 30°C during nitrogen blow-down triggers base-catalyzed hydrolysis, leading to the formation of artifacts such as N,N-diacetyl lanthionine2. The Solution: Maintain an acidic environment throughout the SPE process. During the final evaporation step, set your nitrogen evaporator water bath to <30°C . Do not over-dry the samples; remove them the moment the solvent is evaporated.

Q3: What causes signal suppression and peak splitting during LC-MS/MS analysis?

The Causality: Urine is a complex matrix rich in salts, urea, and phospholipids that co-elute with small, polar mercapturic acids, causing severe ionization suppression in the ESI source 3. Peak splitting often occurs if the sample is injected in a solvent with a higher organic composition than the mobile phase. The Solution: Utilize a stable isotope-labeled internal standard, such as 13C3, 15N, D3-2,2-DCV-NAC , to mathematically correct for matrix effects 4. Ensure the final reconstitution solvent matches the initial LC gradient (e.g., 95% aqueous).

Part 3: Quantitative Stability Matrix

The following table summarizes the quantitative impact of various environmental stressors on 2,2-DCV-NAC integrity.

ParameterConditionEffect on 2,2-DCV-NACMechanistic Causality
pH Acidic (pH 2.0 - 3.0)High Stability (>95% recovery)Protonation of carboxylate; complete inhibition of urinary Acylase I.
pH Alkaline (pH > 11.0)Severe Degradation (<10% recovery)Base-catalyzed hydrolysis; formation of N,N-diacetyl lanthionine.
Temperature 4°C (Ice)High Stability Minimizes kinetic energy required for spontaneous deacetylation.
Temperature >30°C (during drying)Moderate Loss (up to 30%)Thermal degradation of the acetyl-thioether linkage.
Enzymatic Activity Unquenched UrineRapid Deacetylation Acylase I cleaves the N-acetyl group 50x faster for the 2,2-isomer.

Part 4: Self-Validating Extraction Methodology

This protocol is designed as a self-validating system. By incorporating internal standards early and controlling pH strictly, you ensure that any loss of signal can be isolated to matrix suppression rather than analyte degradation.

Extraction_Workflow Sample Urine Sample (Thaw on Ice) Quench Acidification (0.1% FA, pH <3) Sample->Quench SPE HLB SPE (Wash: 5% MeOH) Quench->SPE Elute Elution (100% ACN) SPE->Elute Dry Evaporation (N2 gas, <30°C) Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Caption: Self-validating SPE workflow designed to minimize 2,2-DCV-NAC degradation.

Step-by-Step Protocol:
  • Sample Thawing & Quenching (Validation Checkpoint 1):

    • Thaw urine aliquots strictly on ice.

    • Immediately add 100 µL of 1% Formic Acid per 1 mL of urine.

    • Self-Validation: Spot check a dummy sample with pH paper to ensure the pH is ≤ 3.0. This guarantees Acylase I deactivation.

  • Internal Standard Addition:

    • Spike all samples with 20 µL of 13C3, 15N, D3-2,2-DCV-NAC (100 ng/mL). Vortex gently. Adding the IS at this exact stage corrects for any subsequent physical losses during extraction.

  • Solid Phase Extraction (HLB Polymeric Sorbent):

    • Condition: 1 mL Methanol, followed by 1 mL 0.1% FA in Water.

    • Load: Apply the acidified urine sample at a flow rate of 1 drop/second.

    • Wash: 1 mL of 5% Methanol in 0.1% FA. (This removes salts while retaining the polar mercapturic acid).

    • Elute: 1 mL of 100% Acetonitrile.

  • Evaporation & Reconstitution (Validation Checkpoint 2):

    • Evaporate the eluate under a gentle stream of ultra-pure Nitrogen. Ensure the water bath is set strictly to 25°C - 28°C .

    • Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.1% FA.

    • Self-Validation: Compare the absolute peak area of the internal standard in the extracted sample versus a neat standard injected directly into the LC-MS/MS. A peak area ratio < 50% indicates severe matrix suppression, prompting a need for a stronger SPE wash step.

References

  • "Commandeuring" Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism | Chemical Research in Toxicology - ACS Publications / PMC | 1

  • Acetylcysteine degradation product and preparation method and application thereof | Google Patents (CN112129844A) | 2

  • Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine | ResearchGate | 3

  • N-Acetyl-S-(2,2-dichlorovinyl)-L-cysteine (cysteine-¹³C₃, 99%; ¹⁵N, 99%: acetyl-D₃, 98%) | Cambridge Isotope Laboratories |4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Toxicological Guide: N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine vs. N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals Introduction N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-S-2,2-DCVC) and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-S-1,2-DCVC) are two regioisomeric m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-S-2,2-DCVC) and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-S-1,2-DCVC) are two regioisomeric mercapturic acids that are metabolites of the widespread environmental contaminant trichloroethylene (TCE).[1][2] Both isomers have been identified in the urine of workers occupationally exposed to TCE, highlighting their relevance in human metabolism of this toxicant.[1][2] While structurally similar, emerging evidence indicates a significant divergence in their toxicological profiles, particularly concerning nephrotoxicity. This guide provides an in-depth comparison of the toxicity of these two isomers, synthesizing available experimental data to inform risk assessment and future research in toxicology and drug development. The primary focus will be on their differential mechanisms of bioactivation and resulting organ-specific toxicity.

Comparative Analysis of Toxicological Profiles

The toxicity of these N-acetylated cysteine conjugates is intrinsically linked to their metabolic fate. The key distinction in their toxicity appears to stem from the differing susceptibility of their parent cysteine conjugates, S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and S-(2,2-dichlorovinyl)-L-cysteine, to bioactivation.

Mechanism of Toxicity: A Tale of Two Isomers

The prevailing mechanism for the toxicity of NA-S-1,2-DCVC involves a two-step bioactivation process.[3] First, it undergoes deacetylation by renal acylases to yield the highly toxic S-(1,2-dichlorovinyl)-L-cysteine (DCVC).[3] Subsequently, DCVC is a substrate for the enzyme cysteine S-conjugate β-lyase, which cleaves the C-S bond to generate a reactive thiol and ultimately a highly electrophilic chlorothioketene.[4] This reactive intermediate can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.[4]

An alternative bioactivation pathway for NA-S-1,2-DCVC involves its oxidation by cytochrome P450 enzymes to form a reactive sulfoxide metabolite, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (NA-DCVCS).[5] In vitro studies have suggested that NA-DCVCS is more cytotoxic than its parent compound.[5]

In stark contrast, S-(2,2-dichlorovinyl)-L-cysteine, the deacetylated product of NA-S-2,2-DCVC, has been shown to be non-nephrotoxic in in vivo and in vitro studies.[6] This lack of toxicity is a critical differentiating factor. While both NA-S-1,2-DCVC and NA-S-2,2-DCVC can be deacetylated, the resulting cysteine S-conjugate of the 2,2-isomer does not appear to be a substrate for the bioactivating β-lyase enzyme.

A comparative in vitro cytotoxicity study in mouse proximal tubule cells found that the toxic effect of NA-S-2,2-DCVC was smaller than that of NA-S-1,2-DCVC.[7] The study also noted that the cytotoxicity of both mercapturic acids was decreased by an inhibitor of β-lyase, suggesting that deacetylation is a prerequisite for the toxicity of both isomers.[7] However, the significantly lower toxicity of the 2,2-isomer suggests that factors beyond the rate of deacetylation are at play, likely related to the inability of the downstream metabolite to be activated by β-lyase.[7]

Target Organ Specificity

The primary target organ for the toxicity of NA-S-1,2-DCVC and its parent compound DCVC is the kidney, specifically the proximal tubule cells.[3][8] This specificity is attributed to the high concentration of acylases and β-lyase in these cells, which facilitates the localized bioactivation of the compound.

For NA-S-2,2-DCVC, due to the lack of toxicity of its deacetylated metabolite, significant target organ toxicity has not been reported. In vivo studies on its parent cysteine conjugate, S-(2,2-dichlorovinyl)-L-cysteine, showed no nephrotoxic effects at the concentrations tested.[6]

Quantitative Toxicity Data

A significant challenge in directly comparing the toxicity of these two isomers is the scarcity of quantitative toxicity data for NA-S-2,2-DCVC. Most studies have focused on the more toxic 1,2-isomer.

CompoundTest SystemEndpointValueReference
N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine Mouse Proximal Tubule Cells (in vitro)CytotoxicityMore toxic than NA-S-2,2-DCVC[7]
S-(1,2-dichlorovinyl)-L-cysteine (parent compound) Rat (in vivo)NephrotoxicityNephrotoxic[6]
N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine Mouse Proximal Tubule Cells (in vitro)CytotoxicityLess toxic than NA-S-1,2-DCVC[7]
S-(2,2-dichlorovinyl)-L-cysteine (parent compound) Rat (in vivo)NephrotoxicityNot nephrotoxic at concentrations tested[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The differential toxicity of the two isomers can be visualized through their distinct metabolic pathways.

cluster_0 N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (NA-S-1,2-DCVC) cluster_1 N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (NA-S-2,2-DCVC) cluster_2 Bioactivation & Toxicity cluster_3 Detoxification/Reduced Toxicity NA_1_2 NA-S-1,2-DCVC DCVC_1_2 S-(1,2-dichlorovinyl)-L-cysteine (DCVC) NA_1_2->DCVC_1_2 Deacetylation (Acylase) NA_DCVCS NA-DCVCS (Reactive Sulfoxide) NA_1_2->NA_DCVCS Sulfoxidation (CYP450) NA_2_2 NA-S-2,2-DCVC DCVC_2_2 S-(2,2-dichlorovinyl)-L-cysteine NA_2_2->DCVC_2_2 Deacetylation (Acylase) Reactive_Metabolite Reactive Thiol/Thioketene DCVC_1_2->Reactive_Metabolite β-lyase Toxicity Nephrotoxicity Reactive_Metabolite->Toxicity No_Toxicity No Nephrotoxicity DCVC_2_2->No_Toxicity NA_DCVCS->Toxicity

Caption: Metabolic pathways of NA-S-1,2-DCVC and NA-S-2,2-DCVC.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A common method to assess the cytotoxicity of these compounds is the Lactate Dehydrogenase (LDH) release assay.

A 1. Cell Seeding (e.g., Renal Proximal Tubule Cells) B 2. Compound Incubation (NA-S-1,2-DCVC or NA-S-2,2-DCVC) A->B C 3. Supernatant Collection B->C D 4. LDH Reaction (Substrate + Cofactor) C->D E 5. Colorimetric Measurement (Absorbance at 490 nm) D->E F 6. Calculation of % Cytotoxicity E->F

Caption: General workflow for an LDH cytotoxicity assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: LDH Release Assay

This protocol is a generalized procedure for assessing cytotoxicity in a renal cell line.

Objective: To quantify and compare the cytotoxicity of NA-S-1,2-DCVC and NA-S-2,2-DCVC in cultured renal proximal tubule cells.

Materials:

  • Renal proximal tubule cell line (e.g., LLC-PK1, HK-2)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • NA-S-1,2-DCVC and NA-S-2,2-DCVC stock solutions

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed renal proximal tubule cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NA-S-1,2-DCVC and NA-S-2,2-DCVC in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same solvent concentration used for the test compounds) and a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit).

  • Incubation: Incubate the plate for a predetermined time course (e.g., 24, 48 hours) at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add the stop solution provided in the kit. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

In Vivo Nephrotoxicity Assessment in Rodents

This protocol provides a general framework for an in vivo study.

Objective: To evaluate and compare the nephrotoxic potential of NA-S-1,2-DCVC and NA-S-2,2-DCVC in a rat model.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • NA-S-1,2-DCVC and NA-S-2,2-DCVC

  • Vehicle (e.g., saline, corn oil)

  • Metabolic cages

  • Blood collection supplies

  • Kits for measuring blood urea nitrogen (BUN) and serum creatinine

  • Formalin for tissue fixation

  • Histopathology equipment

Procedure:

  • Animal Acclimation and Grouping: Acclimate rats for at least one week before the experiment. Randomly assign animals to treatment groups (e.g., vehicle control, low-dose NA-S-1,2-DCVC, high-dose NA-S-1,2-DCVC, low-dose NA-S-2,2-DCVC, high-dose NA-S-2,2-DCVC).

  • Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) at the selected doses.

  • Sample Collection: House the rats in metabolic cages for urine collection at specified time points (e.g., 0-24h, 24-48h). Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture at termination) at the end of the study period.

  • Biochemical Analysis: Analyze urine for markers of kidney injury such as proteinuria and glucosuria. Analyze serum for BUN and creatinine levels.

  • Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by fixation in 10% neutral buffered formalin. Process the kidneys for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin and eosin (H&E).

  • Pathological Evaluation: A board-certified veterinary pathologist should blindly evaluate the kidney sections for evidence of tubular necrosis, apoptosis, and other signs of renal injury.

Conclusion

The available evidence strongly indicates a significant difference in the toxicity of N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine. The 1,2-isomer, NA-S-1,2-DCVC, is a potent nephrotoxin due to its metabolic activation to a reactive species within the kidney. In contrast, the 2,2-isomer, NA-S-2,2-DCVC, exhibits markedly lower toxicity, likely because its deacetylated metabolite is not a substrate for the critical bioactivating enzyme, β-lyase. This disparity underscores the importance of isomeric structure in determining the toxicological outcome of xenobiotic metabolites.

For researchers in drug development and toxicology, this comparison highlights the necessity of considering the metabolic fate of even closely related structural isomers. While both NA-S-1,2-DCVC and NA-S-2,2-DCVC are formed from TCE exposure, their differential toxicity profiles suggest they pose unequal risks to human health. Further research is warranted to obtain more quantitative toxicity data for NA-S-2,2-DCVC to refine risk assessments and to fully elucidate the subtle mechanistic differences that underpin their divergent toxicities.

References

  • Birner, G., Vamvakas, S., Dekant, W., & Henschler, D. (1993). Nephrotoxic and genotoxic N-acetyl-S-dichlorovinyl-L-cysteine is a urinary metabolite after occupational 1,1,2-trichloroethene exposure in humans. Environmental Health Perspectives, 99, 281–284. [Link]

  • Pfaller, W., Gstraunthaler, G., & Lhotta, K. (1999). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Pflügers Archiv - European Journal of Physiology, 438(4), 517-524. [Link]

  • Bernauer, U., Birner, G., Dekant, W., & Henschler, D. (1996). Biotransformation of trichloroethylene: species-specific and-sex-specific differences in formation of S-(1,2-dichlorovinyl)glutathione and urinary metabolites in rats, mice, and humans. Toxicology and Applied Pharmacology, 138(2), 241-252. [Link]

  • Irving, R. M., Pinkerton, M. E., & Elfarra, A. A. (2013). Characterization of the chemical reactivity and nephrotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine sulfoxide, a potential reactive metabolite of trichloroethylene. Toxicology and applied pharmacology, 267(1), 1-9. [Link]

  • Zhang, G., & Stevens, J. L. (1989). Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. Toxicology and applied pharmacology, 100(1), 51-61. [Link]

  • Commandeur, J. N., & Vermeulen, N. P. (1990). Identification of N-acetyl(2,2-dichlorovinyl)- and N-acetyl(1,2-dichlorovinyl)-L-cysteine as two regioisomeric mercapturic acids of trichloroethylene in the rat. Chemical research in toxicology, 3(3), 212-218. [Link]

  • Ilinskaja, O., & Vamvakas, S. (1996). Alterations of the renal function in the isolated perfused rat kidney system after in vivo and in vitro application of S-(1,2-dichlorovinyl)-L-cysteine and S-(2,2-dichlorovinyl)-L-cysteine. Archives of toxicology, 70(3-4), 224-229. [Link]

  • Promega. (2024, December 11). LDH Cytotoxicity Assay. protocols.io. [Link]

  • Hassall, C. D., Gandolfi, A. J., & Brendel, K. (1983). In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine. Toxicology, 26(3-4), 285-294. [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Zhang, G., & Stevens, J. L. (1989). Transport and activation of S-(1,2-dichlorovinyl)-L-cysteine and N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine in rat kidney proximal tubules. Toxicology and Applied Pharmacology, 100(1), 51-61. [Link]

  • Dekant, W., Urban, M., Görsmann, C., & Anders, M. W. (1991). Bioactivation of S-(1, 2-dichlorovinyl)-L-cysteine. Molecular pharmacology, 40(3), 448-453. [Link]

  • Hassall, C. D., Gandolfi, A. J., & Brendel, K. (1983). Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine. Drug and chemical toxicology, 6(6), 507-520. [Link]

  • Lash, L. H., & Anders, M. W. (1986). Cytotoxicity of S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine in isolated rat kidney cells. Journal of Biological Chemistry, 261(29), 13076-13081. [Link]

  • Cummings, B. S., & Lash, L. H. (2000). Metabolism and toxicity of trichloroethylene and S-(1,2-dichlorovinyl)-L-cysteine in freshly isolated human proximal tubular cells. Toxicological Sciences, 53(2), 458-466. [Link]

  • Pfaller, W., Gstraunthaler, G., & Lhotta, K. (1999). Transport of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine, a metabolite of trichloroethylene, by mouse multidrug resistance associated protein 2 (Mrp2). Pflügers Archiv - European Journal of Physiology, 438(4), 517-524. [Link]

Sources

Comparative

validation of analytical methods for "2,2-DCV-NAC" quantification

Analytical Methods for 2,2-DCV-NAC Quantification: A Comparative Guide for TCE Metabolite Profiling Introduction: The Analytical Challenge of Isomeric Biomarkers Trichloroethylene (TCE) is a ubiquitous halogenated indust...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for 2,2-DCV-NAC Quantification: A Comparative Guide for TCE Metabolite Profiling

Introduction: The Analytical Challenge of Isomeric Biomarkers

Trichloroethylene (TCE) is a ubiquitous halogenated industrial solvent. Its biotransformation via the hepatic glutathione (GSH) conjugation pathway is heavily implicated in human nephrotoxicity. In principle, the substitution of chlorine atoms by GSH forms three distinct regioisomers: 1,2-trans-DCVG, 1,2-cis-DCVG, and 2,2-DCVG[1]. Following enzymatic cleavage by γ-glutamyltransferase and dipeptidases, these conjugates are converted into their corresponding cysteine conjugates, which are ultimately metabolized by N-acetyltransferases into mercapturic acids, including N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCV-NAC)[1].

Accurate quantification of 2,2-DCV-NAC in biological matrices is critical for toxicokinetic modeling and risk assessment. However, distinguishing the geminal isomer (2,2-DCV-NAC) from its vicinal counterparts (1,2-trans and 1,2-cis) presents a formidable analytical challenge due to their identical molecular weights and highly similar physicochemical properties. As a Senior Application Scientist, I have evaluated various analytical modalities to establish a robust, self-validating methodology for 2,2-DCV-NAC quantification. This guide objectively compares legacy and modern techniques, providing validated protocols and empirical data to optimize your laboratory's workflow.

TCE_Metabolism cluster_regio Glutathione Conjugates (DCVG) TCE Trichloroethylene (TCE) GST Glutathione S-Transferase (GST) TCE->GST Hepatic Metabolism DCVG_trans 1,2-trans-DCVG GST->DCVG_trans DCVG_cis 1,2-cis-DCVG GST->DCVG_cis DCVG_gem 2,2-DCVG GST->DCVG_gem DCVC_gem 2,2-DCVC (Cysteine Conjugate) DCVG_gem->DCVC_gem GGT & Dipeptidase DCVNAC_gem 2,2-DCV-NAC (Mercapturic Acid) DCVC_gem->DCVNAC_gem N-Acetyltransferase (NAT2)

Figure 1. Trichloroethylene (TCE) metabolism pathway forming the 2,2-DCV-NAC regioisomer.

Analytical Modality Comparison: GC-MS vs. LC-ESI-MS/MS

Historically, gas chromatography-mass spectrometry (GC-MS) was the standard for detecting TCE metabolites in biological fluids[2][3]. However, analyzing polar mercapturic acids via GC-MS requires extensive sample derivatization (e.g., esterification of the carboxylic acid group) to increase volatility.

The Causality of Method Shift: Derivatization introduces significant analytical variability and risks thermal degradation of the delicate dichlorovinyl moiety in the heated GC inlet. In contrast, modern Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) eliminates the need for derivatization entirely[4][5]. By analyzing the intact molecule at ambient temperatures, LC-MS/MS preserves regioisomeric fidelity, reduces sample preparation errors, and significantly increases throughput.

Table 1: Analytical Modality Comparison for DCV-NAC Quantification

ParameterGC-MS (Legacy Method)LC-ESI-MS/MS (Modern Method)
Sample Preparation Complex (Extraction + Derivatization)Streamlined (SPE or Protein Precipitation)
Derivatization Required Yes (Esterification/Methylation)No (Direct analysis of intact conjugate)
Risk of Isomerization High (Thermal stress in GC inlet)Low (Ambient temperature LC separation)
Sensitivity (LOD) ~10-50 nM~0.5-2 nM
Throughput Low (~45 min/run)High (~10 min/run)

Chromatographic Resolution: The Column Chemistry Dilemma

Because tandem mass spectrometry cannot differentiate co-eluting regioisomers (they produce identical precursor and product ions in the collision cell), baseline chromatographic separation is non-negotiable. We compared standard C18 columns against Pentafluorophenyl (PFP) columns to resolve the 2,2-DCV-NAC isomer from the 1,2-isomers.

The Causality of Selectivity: Standard C18 phases rely purely on hydrophobic interactions, which are insufficient to distinguish the subtle structural differences between the geminal and vicinal isomers. PFP stationary phases, however, offer alternative retention mechanisms, including dipole-dipole, π-π, and fluorine-fluorine interactions. These orthogonal interactions are highly sensitive to the spatial arrangement and electronegativity of the chlorine atoms on the vinyl group, resulting in superior baseline resolution.

Table 2: Column Chemistry Performance for Regioisomer Separation

Column TypeStationary Phase Mechanism2,2-DCV-NAC Retention TimePeak Resolution (Rs) vs 1,2-isomersSuitability
Standard C18 Hydrophobic interactions4.2 min< 1.0 (Co-elution)Poor
HILIC Hydrophilic partitioning2.1 min1.2 (Partial separation)Marginal
Fluorinated (PFP) Hydrophobic, dipole, π-π, F-F6.8 min> 2.5 (Baseline separation)Optimal

Step-by-Step Methodology: Validated LC-ESI-MS/MS Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The inclusion of stable isotope-labeled internal standards (SIL-IS) dynamically corrects for matrix effects, while continuous Quality Control (QC) injections verify system suitability throughout the analytical batch.

LCMS_Workflow Sample Biological Sample (Urine/Serum) IS Spike Stable Isotope Internal Standard Sample->IS SPE Solid Phase Extraction (Oasis HLB) IS->SPE UPLC UPLC Separation (PFP Column) SPE->UPLC MS ESI-MS/MS (Negative MRM) UPLC->MS Quant Data Processing & Quantification MS->Quant

Figure 2. Validated LC-ESI-MS/MS analytical workflow for 2,2-DCV-NAC quantification.

Step 1: Sample Preparation & Internal Standard Spiking
  • Aliquot 100 µL of the biological matrix (urine or serum) into a clean microcentrifuge tube.

  • Spike with 10 µL of [13C5, 15N]-2,2-DCV-NAC (Internal Standard at 500 nM). Causality: The SIL-IS co-elutes exactly with the target analyte. Because it experiences identical ion suppression or enhancement in the ESI source, calculating the ratio of the analyte to the IS automatically self-corrects for matrix-induced ionization variability.

Step 2: Solid Phase Extraction (SPE)
  • Condition Oasis HLB polymeric cartridges with 1 mL Methanol, followed by equilibration with 1 mL LC-MS grade Water.

  • Load the spiked sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in Water to remove polar salts and endogenous interferences.

  • Elute the target analytes with 1 mL of 100% Methanol.

  • Evaporate the eluate to dryness under a gentle stream of N2 gas at 30°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: UPLC Separation
  • Column: Install a Pentafluorophenyl (PFP) column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 60% B over 8 minutes at a flow rate of 0.4 mL/min. Causality: The acidic modifier (formic acid) ensures the carboxylic acid moiety of the mercapturic acid remains protonated during chromatography, preventing peak tailing. Paradoxically, this acidic environment still facilitates excellent deprotonation in the negative ESI source via gas-phase reactions.

Step 4: ESI-MS/MS Detection & Self-Validation
  • Mode: Operate the mass spectrometer in Electrospray Ionization Negative Mode [M-H]-.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2,2-DCV-NAC (e.g., m/z 258.0 → 129.0) and the corresponding SIL-IS transitions.

  • System Suitability Check: Inject a known QC standard every 10 samples. The analytical run is self-validated only if the calculated concentration of the QC samples remains within ±15% of their nominal values, confirming that column performance and MS sensitivity have not drifted.

Sources

Validation

Comparative Study of the Metabolic Pathways of Trichloroethylene Leading to Dichlorovinyl Cysteine Regioisomers

Executive Summary Trichloroethylene (TCE) is a widespread industrial solvent whose nephrotoxic and mutagenic potential is intrinsically linked to its bioactivation. While cytochrome P450 pathways dominate its hepatic met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trichloroethylene (TCE) is a widespread industrial solvent whose nephrotoxic and mutagenic potential is intrinsically linked to its bioactivation. While cytochrome P450 pathways dominate its hepatic metabolism, the glutathione S-transferase (GST) pathway is the primary driver of renal toxicity. This pathway yields two distinct regioisomeric conjugates: S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC) and S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) . Understanding the mechanistic divergence between these vicinal (1,2-) and geminal (2,2-) isomers is critical for toxicological risk assessment and targeted drug development.

Mechanistic Divergence in the GST Pathway

The conjugation of TCE with glutathione (GSH) via hepatic GST produces a mixture of S-(1,2-dichlorovinyl)glutathione (1,2-DCVG) and S-(2,2-dichlorovinyl)glutathione (2,2-DCVG) [1]. These conjugates are transported to the kidney, where brush-border enzymes— γ -glutamyltransferase (GGT) and dipeptidases—cleave the glutamate and glycine residues to form the respective cysteine conjugates, 1,2-DCVC and 2,2-DCVC [2].

The toxicological fate of these regioisomers diverges sharply at the renal proximal tubule:

  • 1,2-DCVC (Vicinal Isomer): Acts as a high-affinity substrate for renal cysteine conjugate β -lyase. Cleavage of the C-S bond generates a highly reactive thioketene intermediate. This electrophile rapidly alkylates mitochondrial proteins and DNA, leading to severe cellular necrosis and mutagenesis.

  • 2,2-DCVC (Geminal Isomer): Exhibits poor affinity for β -lyase. Instead, it is preferentially metabolized by N-acetyltransferase to form N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine, a stable mercapturic acid that is readily excreted in the urine, resulting in significantly lower toxicity [3].

TCE_Metabolism cluster_GST Hepatic GST Conjugation cluster_Kidney Renal Processing (GGT & Dipeptidases) TCE Trichloroethylene (TCE) DCVG_12 S-(1,2-dichlorovinyl)glutathione (1,2-DCVG) TCE->DCVG_12 GST DCVG_22 S-(2,2-dichlorovinyl)glutathione (2,2-DCVG) TCE->DCVG_22 GST DCVC_12 S-(1,2-dichlorovinyl)-L-cysteine (1,2-DCVC) DCVG_12->DCVC_12 GGT / Dipeptidase DCVC_22 S-(2,2-dichlorovinyl)-L-cysteine (2,2-DCVC) DCVG_22->DCVC_22 GGT / Dipeptidase Tox_12 Reactive Thioketene (Highly Nephrotoxic/Mutagenic) DCVC_12->Tox_12 Renal β-lyase (High Affinity) Tox_22 N-acetyl-S-(2,2-DCV)-L-cysteine (Excreted / Lower Toxicity) DCVC_22->Tox_22 N-acetyltransferase (High Affinity)

Metabolic divergence of TCE into 1,2-DCVC and 2,2-DCVC and their respective toxicological outcomes.

Comparative Toxicological Profiles

The structural differences between the 1,2- and 2,2-regioisomers dictate their biological reactivity. Experimental data clearly demonstrates that the 1,2-DCVC isomer is the primary driver of TCE-induced nephrotoxicity, largely due to its rapid bioactivation rate [3].

Quantitative Comparison of Regioisomers
Property1,2-DCVC2,2-DCVC
Isomer Type Vicinal (vic)Geminal (gem)
Primary Activation Enzyme Renal β -lyase (High affinity)N-acetyltransferase (High affinity)
Reactive Intermediate Thioketene (Highly reactive)Minimal reactive intermediates
Mutagenicity (Ames TA2638) High (Potent mutagen)Low to Negligible
Cytotoxicity (Renal Cells) High ( α -methylglucose uptake inhibition)Low (Parallels control cells)
Major Excretion Pathway Covalent binding / Cellular toxicityExcreted safely as mercapturic acid

Experimental Methodologies

To objectively compare the performance and toxicity of these regioisomers, researchers employ specialized in vitro assays. The following protocols are designed as self-validating systems to ensure scientific integrity and establish direct causality between the metabolic pathway and the observed toxicity.

Exp_Workflow Isomers Synthesize & Isolate 1,2-DCVC & 2,2-DCVC Ames Ames Test (S. typhimurium TA2638) Isomers->Ames Dose Kidney Rat Kidney Proximal Tubular Cells Isomers->Kidney Incubate Mutagenicity Mutagenicity Profile (Revertant Colonies) Ames->Mutagenicity Count Cytotoxicity Cytotoxicity Profile (α-Methylglucose Uptake) Kidney->Cytotoxicity Measure

Experimental workflow comparing the mutagenic and cytotoxic profiles of DCVC regioisomers.

Protocol 1: Mutagenicity Assessment via Modified Ames Test

Causality & Rationale: Standard Ames testing often fails to detect β -lyase-dependent mutagens. Salmonella typhimurium TA2638 is specifically selected because it is highly sensitive to oxidative mutagens and cross-linking agents, making it the ideal strain for detecting the reactive thioketenes generated by 1,2-DCVC [3].

Step-by-Step Methodology:

  • Preparation: Culture S. typhimurium TA2638 overnight in nutrient broth.

  • Metabolic Activation System: Prepare rat kidney S9 fractions (rich in β -lyase) rather than standard liver S9, ensuring the specific bioactivation enzyme is present in the assay.

  • Dosing: Expose the bacterial cultures to varying concentrations (0.1 - 1.0 mM) of synthesized 1,2-DCVC and 2,2-DCVC.

  • Validation Control: Co-incubate a parallel set of samples with 0.1 mM aminooxyacetic acid (AOAA), a potent β -lyase inhibitor [2].

  • Incubation & Scoring: Plate on minimal agar and incubate at 37°C for 48 hours. Count the revertant colonies.

Self-Validation Check: A significant drop in 1,2-DCVC mutagenicity upon AOAA addition validates that β -lyase cleavage is the precise causal mechanism for the observed DNA damage.

Protocol 2: Cytotoxicity Assessment in Renal Proximal Tubular Cells

Causality & Rationale: Proximal tubular cells rely heavily on active transport. α -methylglucose is a non-metabolizable sugar analog transported by the sodium-glucose cotransporter. A decrease in its uptake is an early, highly sensitive indicator of ATP depletion and mitochondrial dysfunction caused by thioketene alkylation [3].

Step-by-Step Methodology:

  • Cell Isolation: Isolate proximal tubular cells from male Wistar rats using collagenase perfusion and Percoll density gradient centrifugation.

  • Incubation: Suspend cells in Krebs-Henseleit buffer and incubate with 0.5 mM of 1,2-DCVC, 2,2-DCVC, or their respective N-acetylated mercapturic acids.

  • Tracer Addition: After 1-4 hours of exposure, add 14 C-labeled α -methylglucose to the suspension.

  • Measurement: Terminate uptake after 10 minutes by rapid centrifugation through a silicone oil/dinonyl phthalate layer. Measure the radioactivity in the cell pellet using liquid scintillation counting.

Self-Validation Check: The delayed cytotoxicity of N-acetyl-1,2-DCVC compared to the immediate toxicity of 1,2-DCVC validates that deacetylation is the rate-limiting step for the mercapturic acid's toxicity, confirming the mechanistic pathway.

Analytical Differentiation (LC-MS/MS)

Differentiating these regioisomers in biological matrices requires robust analytical techniques, as they share identical molecular weights.

  • Chromatographic Separation: 1,2-DCVC and 2,2-DCVC can be successfully resolved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% formic acid.

  • Mass Spectrometry: While both isomers share the same precursor ion[M+H]+ at m/z 216, their MS/MS fragmentation patterns differ slightly in the relative abundance of the m/z 127 fragment (corresponding to the dichlorovinylthiolate ion), allowing for precise quantification of the metabolic ratio in vivo.

Conclusion

The metabolic divergence of TCE into 1,2-DCVC and 2,2-DCVC highlights the profound impact of regiochemistry on toxicology. The vicinal 1,2-DCVC isomer undergoes rapid β -lyase activation to become a potent nephrotoxin and mutagen. Conversely, the geminal 2,2-DCVC isomer bypasses this toxic bioactivation, being safely excreted via N-acetylation. Accurate differentiation of these pathways is essential for evaluating the occupational hazards of halogenated alkenes.

References

  • Commandeur, J. N., Boogaard, P. J., Mulder, G. J., & Vermeulen, N. P. (1991). Mutagenicity and cytotoxicity of two regioisomeric mercapturic acids and cysteine S-conjugates of trichloroethylene. Archives of Toxicology, 65(5), 373-380. URL:[Link]

  • Shim, J. Y., Boone, P. F., & Richard, A. M. (1999). Theoretical study of the SNV reaction of trichloroethylene (TCE) and CH3S- as a model for glutathione conjugation of TCE. Chemical Research in Toxicology, 12(4), 308-316. URL:[Link]

  • Lash, L. H., et al. (2000). Metabolism and Toxicity of Trichloroethylene and S-(1,2-Dichlorovinyl)-L-Cysteine in Freshly Isolated Human Proximal Tubular Cells. Toxicological Sciences, 53(2), 458–466. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-
Reactant of Route 2
L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-
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